Irt-102
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBQHOOROIVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974125 | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58569-55-4 | |
| Record name | 58569-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Biology and Biosynthesis of Met Enkephalin
Proenkephalin as Precursor Protein
MET-enkephalin, like other endogenous opioid peptides, is synthesized from a larger precursor protein. nih.govnih.govnews-medical.net In the case of enkephalins, this precursor is proenkephalin, also known as proenkephalin A (PENK). wikipedia.orgnews-medical.netwikipedia.org Proenkephalin is an inactive large form that requires post-translational proteolytic processing to yield biologically active peptides. nih.govpsu.edu
Proenkephalin A (PENK) Structure and Met-enkephalin Sequences
Human proenkephalin is a protein composed of 267 amino acids. sinobiological.com The gene encoding proenkephalin (PENK) contains multiple sequences that correspond to the amino acid sequence of MET-enkephalin (Tyr-Gly-Gly-Phe-Met). wikipedia.orgsinobiological.com Specifically, human proenkephalin contains four copies of the MET-enkephalin sequence. wikipedia.org Additionally, it contains two copies of extended MET-enkephalin sequences and one copy of Leu-enkephalin. sinobiological.com These opioid peptide sequences within the proenkephalin molecule are typically flanked by pairs of basic amino acids, such as lysine (B10760008) (Lys) and arginine (Arg), which serve as recognition sites for proteolytic cleavage enzymes. wikipedia.orgsinobiological.comannualreviews.org
The structure of proenkephalin has been studied using techniques like cDNA sequencing, which revealed the complete amino acid sequence and the arrangement of the enkephalin-containing peptides within the precursor. annualreviews.orgnih.gov Early studies using cDNA probes demonstrated that the mRNA coding for proenkephalin is approximately 1500 nucleotides long, suggesting a protein size of no larger than 50,000 daltons. annualreviews.org The deduced protein sequence confirmed the arrangement of the enkephalin sequences. annualreviews.org
| Feature | Description |
| Precursor Protein | Proenkephalin (PENK) |
| Human PENK Size | 267 amino acids sinobiological.com |
| Met-enkephalin Copies | 4 wikipedia.org |
| Leu-enkephalin Copies | 1 sinobiological.com |
| Extended Met-enkephalin Copies | 2 sinobiological.com |
| Cleavage Sites | Typically flanked by paired basic amino acids wikipedia.orgsinobiological.comannualreviews.org |
Proteolytic Processing Pathways
The conversion of the inactive proenkephalin precursor into mature, biologically active MET-enkephalin involves a series of precise proteolytic cleavage steps within the secretory pathway of neuroendocrine cells. nih.govpsu.edubioscientifica.comnih.gov This processing primarily occurs in secretory granules. bioscientifica.com
Two-step Enzymatic Cleavage
The biosynthesis of MET-enkephalin from proenkephalin is generally described as a two-step enzymatic cleavage process. wikipedia.org The initial step involves endoproteolytic cleavage at specific sites within the proenkephalin molecule, typically at the C-terminal side of paired basic amino acid residues (Lys-Arg, Arg-Arg, or Lys-Lys). psu.eduannualreviews.orgnih.govresearchgate.net This cleavage is carried out by a family of enzymes known as prohormone convertases (PCs). nih.govpsu.eduportico.org These initial cleavages generate intermediate peptides that still contain basic amino acid extensions at their C-termini. wikipedia.orgbioscientifica.com
The second step involves the removal of these C-terminal basic residues from the intermediate peptides to yield the mature MET-enkephalin pentapeptide. wikipedia.orgbioscientifica.com This step is catalyzed by a carboxypeptidase enzyme. wikipedia.orgnih.govbioscientifica.com
Involvement of Prohormone Convertase 1 (PC1) and Prohormone Convertase 2 (PC2)
The primary enzymes responsible for the initial endoproteolytic cleavages of proenkephalin are prohormone convertase 1 (PC1), also known as PC3, and prohormone convertase 2 (PC2). nih.govpsu.eduportico.org These are calcium-activated subtilisin-like endoproteases that function within the acidic environment of secretory granules. bioscientifica.comportico.org
Studies have shown that both PC1 and PC2 are capable of processing proenkephalin, cleaving at various paired basic residues. psu.edunih.gov However, they can exhibit differential cleavage site preferences and generate different patterns of intermediate peptides. psu.edunih.gov For instance, PC2 has been reported to exhibit a broader specificity against proenkephalin compared to PC1, leading to a greater number of peptide products. psu.edunih.gov PC2 also appears to be a principal enzyme in generating smaller, active opioid peptides. psu.edunih.gov While both enzymes cleave at Lys-Arg and Lys-Lys sites, PC2 can also efficiently cleave at certain Arg-Arg and Lys-Met sites that are not effectively cleaved by PC1. nih.gov The presence and activity of these convertases are crucial for the proper maturation of proenkephalin. oup.com
Role of Carboxypeptidase E (CPE) (formerly Enkephalin Convertase)
Following the endoproteolytic cleavage by PC1 and/or PC2, the resulting peptide intermediates have basic amino acids (lysine or arginine) at their C-termini. wikipedia.orgbioscientifica.com The final step in the processing pathway to generate mature MET-enkephalin involves the removal of these basic residues. wikipedia.orgbioscientifica.com This is the function of carboxypeptidase E (CPE), also historically known as enkephalin convertase or carboxypeptidase H. wikipedia.orgnih.govbioscientifica.comuniprot.orgoup.com
CPE is a carboxypeptidase B-like exopeptidase that specifically cleaves C-terminal lysine or arginine residues from peptide intermediates. wikipedia.orgbioscientifica.comoup.com It is localized to secretory granules, consistent with its role in processing peptides within this compartment. bioscientifica.comoup.com CPE functions optimally at an acidic pH, which is characteristic of the environment within secretory granules. bioscientifica.comoup.com The enzymatic activity of CPE is essential for the production of mature MET-enkephalin and other peptide hormones and neuropeptides. bioscientifica.com CPE exists in both soluble and membrane-bound forms, with the soluble form acting as the processing enzyme. bioscientifica.com
| Processing Step | Enzyme(s) Involved | Cleavage Site Specificity | Outcome |
| Step 1: Endoproteolysis | Prohormone Convertase 1 (PC1), Prohormone Convertase 2 (PC2) nih.govpsu.eduportico.org | C-terminal side of paired basic residues (Lys-Arg, Arg-Arg, Lys-Lys) psu.eduannualreviews.orgnih.govresearchgate.net | Generation of intermediate peptides with C-terminal basic extensions wikipedia.orgbioscientifica.com |
| Step 2: Exopeptidation | Carboxypeptidase E (CPE) wikipedia.orgnih.govbioscientifica.com | Removal of C-terminal Lys or Arg residues wikipedia.orgbioscientifica.comoup.com | Generation of mature MET-enkephalin wikipedia.orgbioscientifica.com |
Production of multiple Met-enkephalin copies from proenkephalin A.
Met-enkephalin is an endogenous opioid peptide derived from the post-translational proteolytic cleavage of a larger precursor protein known as proenkephalin (formerly proenkephalin A). wikipedia.orgebi.ac.uk In mammals, the proenkephalin precursor contains multiple copies of the core opioid sequence Tyr-Gly-Gly-Phe (YGGF). karger.com Specifically, the processing of each proenkephalin peptide yields four copies of Met-enkephalin (YGGFM), one copy of Leu-enkephalin (YGGFL), and two extended copies of Met-enkephalin. wikipedia.orgkarger.com These extended forms include Met-enkephalin-Arg-Gly-Leu and Met-enkephalin-Arg-Phe. karger.comannualreviews.org The presence of paired basic amino acids within the proenkephalin structure serves as signals for proteolytic cleavage, facilitating the liberation of these various opioid peptides. annualreviews.org While Leu-enkephalin is also produced from proenkephalin A, it is predominantly synthesized from prodynorphin, which generates three copies of Leu-enkephalin per cleavage and no Met-enkephalin copies. wikipedia.org The processing of proenkephalin A appears to be more complete in the brain compared to the adrenal medulla, where higher amounts of larger enkephalin-containing peptides are found. annualreviews.org
Genetic Regulation of Proenkephalin (PENK) Gene Expression
The expression of the proenkephalin gene (PENK) is a tightly regulated process controlled by a variety of molecular mechanisms, including transcriptional control, the action of specific transcription factors, and the influence of regulatory DNA elements and cellular stimuli.
Transcriptional control mechanisms.
Transcriptional control of the PENK gene involves the regulation of its messenger RNA (mRNA) levels. Studies have investigated PENK gene expression at the mRNA level in various systems, such as primary cultures of chromaffin cells, neuroblastoma and glioma cell lines, adrenals, and different brain regions. oup.com There are two major forms of PENK transcripts, measuring 1.4 and 1.7 kilobases (kb). oup.com The larger transcript is synthesized through the use of an alternative promoter located within the first intron. oup.com This 1.7-kb transcript lacks sequences from exon 1 but includes sequences from intron 1 in its 5'-untranslated region, which are thought to play a role in regulating the translational status of PENK mRNA. oup.com The utilization of these multiple transcriptional start sites for PENK has been shown to be determined by physiological stimuli in a tissue-specific manner. oup.com
Role of transcription factors (e.g., AP-1, Fos, Jun, CREB).
Transcription factors play a crucial role in regulating PENK gene expression by binding to specific DNA sequences in the gene's promoter and enhancer regions. The transcription factor AP-1, which is composed of dimers from the Fos and Jun protein families, has been implicated in PENK gene regulation. rcin.org.plannualreviews.orgsdbonline.org Fos-Jun complexes can bind to the ENK-2 (CRE-2) element of the PENK gene promoter in vitro. rcin.org.pl Increases in PENK gene expression in certain central nervous system regions are preceded by the induction of the c-fos gene, suggesting a role for Fos and other inducible proteins from these families in activating PENK gene transcription. rcin.org.pl Transient transfection experiments have demonstrated that Jun and Fos synergistically transactivate the PENK promoter. annualreviews.org AP-1 proteins induced in the hippocampus in response to neuronal stimulation may mediate subsequent proenkephalin gene expression. annualreviews.org
The transcription factor CREB (cAMP response element-binding protein) is also involved in PENK gene regulation. rcin.org.plnih.gov CREB binds to cAMP response elements (CREs) in the promoter regions of genes, influencing their transcription. wikidoc.org In C6 glioma cells, PENK gene expression appears to be regulated by CREB, rather than Fos, in response to β-adrenergic agonists. rcin.org.pl Studies in PC12 cells have shown that pituitary adenylate cyclase-activating polypeptide (PACAP) stimulates PENK gene transcription through both AP-1 and CREB-dependent mechanisms. nih.gov Expression of a dominant inhibitory mutant of CREB reduced the response to PACAP, indicating CREB's involvement in PENK transactivation. nih.gov Similarly, antisense RNA to c-fos reduced the stimulatory effects of PACAP, suggesting the involvement of AP-1 members. nih.gov These results indicate a cooperative effect of AP-1 and CREB on PENK transcription. nih.gov
Regulatory DNA elements (e.g., cAMP-responsive element, glucocorticoid response element).
Specific DNA sequences within the PENK gene promoter act as regulatory elements that bind transcription factors and influence gene expression. The cAMP-responsive element (CRE), also known as ENKCRE-2 in the context of the proenkephalin gene, is a key regulatory element. nih.govwikidoc.org The CRE contains a highly conserved nucleotide sequence, 5'-TGACGTCA-3', and is typically found upstream of genes in promoter or enhancer regions. wikidoc.org The proximal CRE of the proenkephalin A gene has been shown to mediate transcriptional responsiveness to both cAMP and increased intracellular calcium. nih.gov This responsiveness can be mimicked by cotransfection with junD, indicating that the ENKCRE-2 is capable of binding and transactivation through both CREB and AP-1. nih.gov
Glucocorticoid response elements (GREs) are another type of regulatory DNA element that can influence PENK gene expression. nih.govscielo.org.ar Studies using gel shift assays have examined the affinities of a glucocorticoid response element derived from the rat proenkephalin gene for the glucocorticoid receptor. nih.gov When inserted in front of a reporter construct driven by a PENK promoter containing a cAMP response element, a consensus positive GRE oligo produced a synergistic induction of expression in the presence of both dexamethasone (B1670325) (a synthetic glucocorticoid) and forskolin (B1673556) (a cAMP-elevating agent). nih.gov This suggests that GREs can mimic the response of the endogenous PENK gene to glucocorticoids and cAMP. nih.gov Furthermore, a dexamethasone-activated glucocorticoid receptor may inhibit cAMP-mediated transcription of the PENK gene when a consensus or rat GRE is not present. nih.gov
Regulation by cellular stimuli (e.g., acetylcholine (B1216132), elevated potassium, depolarization, calcium influx).
Cellular stimuli play a significant role in modulating PENK gene expression. Elevated extracellular potassium and the cholinergic secretagogue nicotine (B1678760) stimulate calcium influx-dependent enkephalin secretion and gene transcription in chromaffin cells. nih.gov Elevated extracellular potassium increases PENK mRNA and PENK gene transcription in bovine chromaffin cells in culture, and this induction is blocked by voltage-sensitive calcium-channel blockers. nih.gov Depolarization, which leads to calcium influx, is a key stimulus for PENK gene activation. nih.gov Activity-dependent neuropeptide gene regulation throughout the neuroendocrine axis is mediated through signaling to gene-specific cis-regulatory elements. nih.gov Calcium influx through voltage-gated calcium channels (VGCCs), activated by membrane depolarization, triggers calcium-dependent signaling cascades that can activate transcription factors like CREB. tandfonline.commdpi.com
Acetylcholine, acting on muscarinic acetylcholine receptors, can stimulate intracellular calcium release and subsequent store-operated calcium entry, which has been shown to regulate gene expression in central dopaminergic neurons. elifesciences.org While the direct link to PENK gene regulation by acetylcholine through this specific pathway is not explicitly detailed in the provided text, the general principle of acetylcholine-mediated calcium signaling influencing gene expression is established. Elevated potassium levels can lead to hyperkalemia, and in certain pathological states, this can involve the depolarization of upregulated acetylcholine receptors, leading to potassium efflux. washington.edu However, the primary mechanism by which elevated extracellular potassium directly stimulates PENK transcription appears to be through calcium influx via voltage-sensitive channels. nih.gov
Modulation by cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
The cyclic AMP (cAMP) signaling pathway is a major modulator of PENK gene expression. fishersci.cawikidata.orgmims.comwikipedia.org Agents that increase intracellular cAMP levels have been shown to increase the levels of PENK mRNA. oup.com cAMP is a second messenger that activates protein kinase A (PKA). wikipedia.org PKA can then phosphorylate target proteins, including transcription factors, influencing gene expression. wikipedia.org One way activity-dependent neuropeptide gene regulation might occur is via PKA-dependent activation (phosphorylation) of CREB. nih.gov Stimulation of transcription of a reporter gene driven by the PENK promoter by elevated potassium was blocked by coexpression of a CREB antagonist, suggesting the involvement of CREB in depolarization-induced signaling to the PENK gene. nih.gov Increased CREB phosphorylation after potassium treatment was also observed and was blocked by inhibitors of calcium influx, further linking calcium influx, CREB phosphorylation, and PENK gene regulation. nih.gov Inactivation of PKA with a dominant inhibitory mutant strongly reduced PACAP-stimulated PENK transcription in PC12 cells, indicating the importance of the cAMP-PKA pathway in this context. nih.gov
Influence of glucocorticoids and beta-adrenergic agonists on PENK mRNA levels.
The influence of glucocorticoids on proenkephalin (PENK) mRNA levels demonstrates variability depending on factors such as age, tissue type, and species. In adult hamsters, basal PENK gene expression in the adrenal glands appears independent of glucocorticoids. nih.govnih.gov However, blockade of glucocorticoid receptors with agents like RU 486 (mifepristone) has been shown to increase striatal preproenkephalin (PPenk) mRNA levels in adult hamsters. nih.govnih.gov In contrast, studies in rats indicate that glucocorticoids play a role in maintaining both basal and induced PENK gene expression within the adrenal medulla and striatum. nih.gov This suggests species- and tissue-specific differences in the regulatory mechanisms of the PENK gene. nih.gov Glucocorticoids, such as cortisol, which is produced by the adrenal cortex, are involved in the stress response and can regulate PENK gene expression during the induction phase, rather than solely maintaining basal levels. nih.govnih.gov Synthetic glucocorticoids like dexamethasone and prednisone (B1679067) also exert these effects. researchgate.netnih.gov
Beta-adrenergic agonists are also known to influence proenkephalin mRNA levels. The beta-adrenergic agonist isoproterenol (B85558) has been shown to stimulate the expression of proenkephalin mRNA in type I astrocytes. embopress.orgnih.govcapes.gov.br This stimulatory effect is associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govcapes.gov.brnih.gov Isoproterenol was also found to be active in stimulating proenkephalin mRNA expression in hippocampal astrocytes. nih.gov Other beta-adrenergic agonists, such as dobutamine (B195870) and cimaterol, are recognized for their activity on beta-adrenergic receptors. nih.govwikipedia.org Norepinephrine, another beta-adrenergic receptor agonist, has been observed to increase cAMP levels in the rat heart. ahajournals.org
Cell-specific regulation of proenkephalin expression (e.g., in astrocytes, chromaffin cells).
Proenkephalin expression exhibits significant cell-specific regulation. In the central nervous system, robust expression of proenkephalin mRNA has been demonstrated predominantly in type I astrocytes derived from the cerebral cortex. embopress.orgnih.govcapes.gov.br However, astrocytes from different regions of the brain, including the hypothalamus, frontal cortex, and striatum, display varying basal levels of PENK mRNA and exhibit regional heterogeneity in its regulation. nih.govpnas.org For instance, hypothalamic astrocytes have been reported to express higher basal levels of PENK mRNA compared to astrocytes from the frontal cortex and striatum. nih.gov The regulatory responses can also differ regionally; treatment with the beta-adrenergic agonist isoproterenol or agents that directly increase intracellular cAMP levels elevated PENK mRNA in striatal astrocytes but did not alter levels in hypothalamic astrocytes, despite increased cAMP in the latter. nih.gov The expression of PENK in astrocytes is suggested to play important roles during neural development, in gliosis induced by trauma, and in neuroimmune interactions. embopress.orgnih.govcapes.gov.br There is also evidence suggesting that glial expression of the gene may be down-regulated during development in striatal astrocytes. pnas.org Furthermore, cytokines such as interleukin-1 beta (IL-1 beta) and tumor necrosis factor-alpha (TNF-alpha) can stimulate proenkephalin expression in astrocytes, while gamma-interferon has an inhibitory effect. nih.govdtic.mil
In adrenal chromaffin cells, proenkephalin gene expression is regulated by changes in electrical activity, particularly membrane depolarization. nih.govembopress.org Studies in bovine adrenal chromaffin cells have shown that agents that increase intracellular calcium levels or promote Ca++ entry lead to increased PENK mRNA levels. oup.com Activation of protein kinase C (PKC) by phorbol (B1677699) esters also contributes to increased PENK mRNA levels in these cells. oup.com Nicotine and 12-O-tetradecanoylphorbol-13-acetate (TPA) have been shown to induce proenkephalin mRNA expression in bovine adrenal chromaffin cells, a process that requires de novo protein synthesis. nih.gov Transcriptional regulation of the proenkephalin gene in chromaffin cells involves specific responsive elements, including ENKCRE-1, ENKCRE-2, and AP-2. nih.gov Notably, ENKCRE-2 functions similarly to both an AP-1 motif and a cAMP responsive element (CRE). nih.gov A complex involving c-Jun and Fos-related proteins binds to the ENKCRE-2/AP-1 site and transactivates the proenkephalin gene in these cells. nih.gov Calcium and protein kinase A signal transduction pathways are also involved in regulating enkephalin gene transcription in bovine chromaffin cells. psu.edu
Receptor Pharmacology and Signal Transduction Mechanisms of Met Enkephalin
Classical Opioid Receptors
Classical opioid receptors are a group of G protein-coupled receptors (GPCRs) widely distributed in the central nervous system, spinal cord, peripheral neurons, and digestive tract. wikipedia.org There are three main types of classical opioid receptors: mu (μ), delta (δ), and kappa (κ). wikipedia.orgnews-medical.netnih.gov MET-enkephalin exhibits differential binding affinities and agonist activities at these receptor subtypes.
High affinity for the delta (δ)-opioid receptor.
Met-enkephalin is considered one of the primary endogenous ligands for the delta (δ)-opioid receptor. wikipedia.orgabbiotec.commedkoo.com This is attributed to its high potency and selectivity for the δ-opioid receptor compared to other endogenous opioids. wikipedia.orgabbiotec.commedkoo.com Enkephalins generally bind with high affinity to both δ and μ opioid receptors, with a slightly greater affinity (approximately 10-fold) for the δ receptor under non-physiological conditions. frontiersin.org The δ opioid receptor is prominently expressed in forebrain structures, including the olfactory bulb, neocortex, caudate putamen, nucleus accumbens, and amygdala. guidetopharmacology.org
Agonist activity at the mu (μ)-opioid receptor.
In addition to its high affinity for the δ-opioid receptor, MET-enkephalin also exhibits agonist activity at the mu (μ)-opioid receptor. news-medical.netguidetopharmacology.orgdrugbank.comebi.ac.uk While the enkephalins primarily bind to the δ-opioid receptor, they also bind to the μ-opioid receptor. news-medical.net Met-enkephalin has been shown to be a full agonist at the μ-opioid receptor. frontiersin.org Activation of the μ-opioid receptor by endogenous opioids like β-endorphin and met-enkephalin can lead to effects such as analgesia. news-medical.net Research indicates that methionine-enkephalin can stimulate G protein activity in mouse brain homogenates, and this activity can be enhanced by positive allosteric modulators of the μ-opioid receptor. pnas.org
Minimal or no effect on the kappa (κ)-opioid receptor (for classical opioid actions).
Met-enkephalin has minimal to no effect on the kappa (κ)-opioid receptor in terms of classical opioid actions. nih.govwikipedia.org While some studies suggest that all opioid peptides can bind to each opioid receptor to some extent, the primary interactions of met-enkephalin are with the δ and μ receptors. frontiersin.org
Opioid Growth Factor Receptor (OGFr)
The Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ)-opioid receptor, represents a distinct class of receptor that interacts with MET-enkephalin. wikipedia.orgwikipedia.org
Met-enkephalin as the endogenous ligand, also known as Opioid Growth Factor (OGF).
Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFr). wikipedia.orgwikipedia.orgwikipedia.orgontosight.ainih.gov Due to this role and its function in regulating tissue growth and regeneration, met-enkephalin is sometimes referred to as Opioid Growth Factor (OGF). wikipedia.orgabbiotec.commedkoo.com The binding of MET-enkephalin (OGF) to OGFr is specific and saturable. nih.gov
Distinct structural and molecular characteristics compared to classical opioid receptors.
The Opioid Growth Factor Receptor (OGFr) possesses structural and molecular characteristics that are distinct from the classical μ, δ, and κ opioid receptors. wikipedia.orgwikipedia.orgontosight.ainih.govresearchgate.net Unlike classical opioid receptors, which are G protein-coupled receptors located on the cell membrane, OGFr is an integral membrane protein associated with the nucleus. nih.govresearchgate.net It does not share significant sequence similarity or structural homology with the classical opioid receptors. wikipedia.orgnih.govresearchgate.net OGFr contains a nuclear localization sequence and can be found in both the cytoplasm and the nucleus, specifically detected on the outer nuclear envelope where it interacts with OGF. nih.govresearchgate.netphysiology.org The gene encoding OGFr also contains a polymorphic region of tandem imperfect repeat units, distinguishing it further. wikipedia.org Following binding, the OGF-OGFr complex can translocate into the nucleus, suggesting a mechanism for modulating DNA activity. nih.govphysiology.org
Intracellular Signal Transduction Cascades
Met-enkephalin primarily exerts its cellular effects by activating G-protein coupled receptors (GPCRs), specifically opioid receptors. These receptors, upon binding with Met-enkephalin, undergo conformational changes that lead to the activation of intracellular signaling pathways. Met-enkephalin is known to bind with high affinity to delta-opioid receptors (DOR) and mu-opioid receptors (MOR), although it can also interact with kappa-opioid receptors (KOR) to a lesser extent. nih.govguidetoimmunopharmacology.orgfrontiersin.org Additionally, Met-enkephalin is recognized as the opioid growth factor (OGF) and interacts with a non-classic opioid receptor, the OGF receptor (OGFr), which is structurally distinct from the classic opioid receptors. physiology.orgarvojournals.org The downstream signaling events diverge depending on the type of receptor activated.
G-protein coupled receptor (GPCR) activation.
Activation of opioid receptors by Met-enkephalin initiates the canonical GPCR signaling cascade. Opioid receptors are coupled to inhibitory G proteins, primarily of the Gαi/o family. biorxiv.orgpharmacologyeducation.org Upon agonist binding, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein complex. This exchange causes the dissociation of the activated GTP-bound Gαi subunit from the Gβγ dimer. Both the activated Gαi subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, leading to a cascade of intracellular events. uniprot.org Studies have shown that Met-enkephalin can activate G proteins in brain membrane preparations. pnas.org
Inhibition of adenylyl cyclase by Gαi subunit, leading to decreased cAMP and PKA activity.
A primary downstream effect of activated Gαi subunit is the inhibition of adenylyl cyclase (AC). pharmacologyeducation.orgmdpi.comwikipedia.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.org Inhibition of adenylyl cyclase by Gαi leads to a decrease in intracellular cAMP levels. pharmacologyeducation.orgmdpi.comwikipedia.orgfrontiersin.org Cyclic AMP is a crucial second messenger that activates protein kinase A (PKA). wikipedia.orgwikipedia.org Therefore, the reduction in cAMP concentration results in decreased PKA activity. mdpi.comfrontiersin.org This decrease in PKA activity contributes to various cellular responses, including the modulation of ion channel function and gene expression. wikipedia.orgnih.gov Research indicates that Met-enkephalin is an effective inhibitor of cAMP production. acs.org
Gβγ subunit-mediated opening of G-protein-gated inwardly rectifying K+ channels (GIRKs) and resultant membrane hyperpolarization.
The dissociated Gβγ dimer also plays a significant role in Met-enkephalin signaling. One of the key effectors of Gβγ is the G-protein-gated inwardly rectifying K+ channel (GIRK), also known as Kir3 channels. mdpi.comwikipedia.orgfrontiersin.org The Gβγ subunits directly interact with GIRK channels, leading to their opening. wikipedia.orgfrontiersin.orgresearchgate.net Opening of GIRK channels increases the permeability of the cell membrane to potassium ions, resulting in an efflux of K+ from the cell. wikipedia.orgresearchgate.net This outward movement of positive charge causes hyperpolarization of the cell membrane potential, making the neuron less excitable. mdpi.comwikipedia.orgresearchgate.netnih.gov This mechanism is particularly important in the nervous system for modulating neuronal activity and inhibiting neurotransmitter release. researchgate.netnih.gov
Reduction of Ca2+ influx and subsequent decrease in neurotransmitter release.
Activation of opioid receptors by Met-enkephalin also leads to a reduction in intracellular calcium ion (Ca2+) influx. mdpi.comwikidata.orgconsensus.app This is primarily achieved through the modulation of voltage-gated calcium channels. The Gβγ subunits can directly bind to and inhibit various types of calcium channels, including N-type and L-type calcium channels. uniprot.orgmdpi.com Decreased calcium influx into the presynaptic terminal is a critical mechanism by which Met-enkephalin inhibits neurotransmitter release. mdpi.comconsensus.appconsensus.app Neurotransmitter exocytosis is a calcium-dependent process, so a reduction in presynaptic calcium levels directly leads to a decrease in the amount of neurotransmitter released into the synaptic cleft. consensus.appconsensus.app This effect contributes to the analgesic and neuromodulatory actions of Met-enkephalin. Studies have shown that Met-enkephalin can reduce or block the Ca2+ component of action potentials. jneurosci.org Met-enkephalin has also been shown to induce a transient increase in intracellular Ca2+ in certain neurons, suggesting complex calcium signaling involvement depending on the cell type. uq.edu.aunih.gov
OGFr-specific signaling: upregulation of p16 and p21 cyclin-dependent kinases, inhibition of DNA synthesis, and induction of cell cycle arrest.
In addition to its roles mediated by classic opioid receptors, Met-enkephalin, acting as the opioid growth factor (OGF), interacts with the opioid growth factor receptor (OGFr) to regulate cell proliferation. physiology.orgarvojournals.orgnih.gov The signaling pathway downstream of OGFr is distinct from the GPCR-mediated effects. Upon binding to OGFr, OGF/Met-enkephalin is internalized and the complex can translocate to the nucleus. physiology.orgdoi.org This interaction leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p16INK4a and p21WAF1/CIP1. physiology.orgarvojournals.orgnih.govdoi.orgmolbiolcell.org These proteins are negative regulators of the cell cycle. Upregulation of p16 and p21 inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.govdoi.org This inhibition of CDKs leads to the arrest of the cell cycle, primarily at the G0/G1 to S phase transition, thereby inhibiting DNA synthesis and cell proliferation. physiology.orgarvojournals.orgnih.govdoi.org Research has demonstrated that the inhibitory effect of OGF/Met-enkephalin on cell proliferation is dependent on both the p16 and p21 signaling pathways. arvojournals.orgnih.govdoi.orgmolbiolcell.org
Neuroanatomical Distribution and Systemic Localization of Met Enkephalin
Central Nervous System Distribution
Localization in specific brain regions:
Brainstem (mesencephalon, pons, medulla oblongata). The brainstem, comprising the mesencephalon, pons, and medulla oblongata, exhibits widespread MET-enkephalin distribution.researchgate.netviamedica.plnih.govredalyc.orgresearchgate.netImmunoreactive fibers and cell bodies containing MET-enkephalin are found throughout these regions.viamedica.plnih.govredalyc.orgresearchgate.netSpecific brainstem nuclei and areas with reported MET-enkephalin presence include the mesencephalic subdivisions, optic tectum, torus semicircularis, midbrain tegmentum, secondary gustatory nucleus, sensory trigeminal nerve nucleus, nucleus reticularis medialis, vagal motor nucleus, reticular formation, medial vestibular nucleus, solitary nucleus, dorsal motor nucleus of vagus, spinal trigeminal nucleus, ambiguus nucleus, solitary tract, cuneate nucleus, superior olivary nucleus, inferior colliculus, interpeduncular nucleus, substantia nigra, locus coeruleus, parabrachial nuclei, motor trigeminal nucleus, nucleus reticularis gigantocellularis and paragigantocellularis, and several noradrenergic cell group areas.researchgate.netmdpi.comannualreviews.orgpnas.orgumich.eduredalyc.orgresearchgate.net
Hippocampus and prefrontal cortex.
MET-enkephalin is present in key brain regions involved in cognitive and emotional processing, including the hippocampus and prefrontal cortex (PFC). sonar.chfrontiersin.org Research indicates that stress can modulate the levels of MET-enkephalin in these areas. For instance, studies in rats have shown that different types of stress can lead to either upregulation or downregulation of MET-enkephalin and related peptides in the hippocampus and PFC, suggesting a role for this neuropeptide in the brain's response to stress. sonar.ch The hippocampus, along with the prefrontal cortex, is involved in the cognitive and emotional processing of stress stimuli and mediates symptoms of depression and anxiety. sonar.ch Single-cell RNA sequencing studies have revealed that the gene encoding proenkephalin (PENK), the precursor for MET-enkephalin, is expressed in a notable percentage of cells in cortical areas, including both glutamatergic and GABAergic neurons. frontiersin.org
Data on MET-enkephalin levels in hippocampus and prefrontal cortex under stress conditions:
| Brain Region | Stress Condition | MET-enkephalin Levels | Related Peptides (Examples) | Reference |
| Hippocampus | Peripubertal Stress | Upregulated | Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu (Upregulated); Leu-enkephalin (Downregulated) | sonar.ch |
| Prefrontal Cortex | Peripubertal Stress | Downregulated | Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu (Downregulated) | sonar.ch |
| Hippocampus | Acute Ethanol (B145695) | No change reported | - | frontiersin.org |
| Hippocampus | Chronic Ethanol | Decreased | - | frontiersin.org |
| Prefrontal Cortex | Amphetamine | Increased release | - | frontiersin.org |
Peripheral Nervous System and Other Organ Systems
Beyond the central nervous system, MET-enkephalin is widely distributed in the peripheral nervous system and various other organ systems, where it performs diverse physiological functions. ingentaconnect.comnih.govpeptidesociety.orgtandfonline.com
Presence in peripheral and autonomic nervous systems.
MET-enkephalin is found extensively throughout the peripheral and autonomic nervous systems. nih.govpeptidesociety.org It is present in sympathetic nerve endings and ganglia. tandfonline.compsu.edu The unexpected finding of enkephalin activity in sympathetic ganglia and the vagus nerve suggests a widespread role in the control of peripheral autonomic activity. nih.gov
Localization in the gastrointestinal tract (nerve plexi, exocrine cells).
The gastrointestinal (GI) tract is a significant site of MET-enkephalin localization. ingentaconnect.comnih.govpeptidesociety.orgresearchgate.net It is found in the nerve plexi, particularly the myenteric plexus, where concentrations can be comparable to those in mid-brain areas. nih.govscilit.com Additionally, MET-enkephalin has been identified in exocrine cells of the stomach and intestine. researchgate.netannualreviews.org In some species, enkephalin-immunoreactive material has been demonstrated in gut endocrine cells, specifically identified as serotonin-storing enterochromaffin cells in the pig antrum and duodenum. scilit.comoup.com
Adrenal medulla as a significant source.
The adrenal medulla is recognized as a significant source of MET-enkephalin. mdpi.comsonar.chpeptidesociety.orgtandfonline.comwikidata.orgmdpi.comscispace.comfrontiersin.orgresearchgate.netjneurosci.orgnih.gov High concentrations of MET-enkephalin are present in the chromaffin cells of the adrenal medulla, where it is co-stored and co-released with catecholamines. psu.eduscispace.comnih.gov Studies have shown that stimulation of the adrenal gland can lead to the release of both catecholamines and enkephalins. nih.gov The adrenal medulla is considered a source of plasma enkephalins. scispace.com Denervation of the adrenal gland can lead to significant increases in enkephalin and enkephalin-containing polypeptides, suggesting a role in enkephalin synthesis. jneurosci.org
Data on MET-enkephalin content in human sympathoadrenal system:
| Tissue/Organ | MET-enkephalin-LI Content | Reference |
| Adrenal Glands | High | scispace.com |
| Adrenal Medulla | Highest | scispace.com |
| Sympathetic Ganglia | Significant amounts | scispace.com |
Note: LI stands for immunoreactivity.
Distribution in endocrine tissues and their target organs.
MET-enkephalin is distributed in various endocrine tissues and their target organs. mdpi.comnih.govpeptidesociety.orgwikidata.org Proenkephalin expression has been reported in tissues such as luteal cells and ovarian follicular cells. mdpi.com The pituitary gland is another endocrine tissue where MET-enkephalin is found, with concentrations varying in different lobes. mdpi.comfrontiersin.org
Identification in various immune cell populations.
MET-enkephalin has been identified in various immune cell populations, highlighting its role in immunomodulation. frontiersin.orgnih.govpeptidesociety.orgtandfonline.comwikidata.orgnih.govresearchgate.netspandidos-publications.com Opioid receptors, including those that bind MET-enkephalin, are expressed on the surface of immune cells such as T cells, NK cells, macrophages, dendritic cells, eosinophils, basophils, and neutrophils. frontiersin.orgnih.govresearchgate.netspandidos-publications.com Studies have shown that MET-enkephalin can influence the activity and function of these cells, including modulating chemotaxis and phagocytosis. frontiersin.orgnih.gov Regulatory T cells (Tregs) have shown strikingly greater PENK expression compared to other immune cells, and mTregs have been shown to produce MET-enkephalin. biorxiv.org
Table of Immune Cell Populations with Identified MET-enkephalin or Opioid Receptor Presence:
| Immune Cell Population | MET-enkephalin/Opioid Receptor Presence | Research Finding Examples | Reference |
| T cells | Identified | Upregulation of CD8+ T cell activity; Inhibition of Treg activity; PENK expression researchgate.netbiorxiv.org | frontiersin.orgnih.govresearchgate.netspandidos-publications.combiorxiv.org |
| NK cells | Identified | Stimulation of NK cell responses researchgate.net | frontiersin.orgnih.govresearchgate.net |
| Macrophages | Identified | Stimulation of phagocytosis; Enhancement of antigen processing capacity; Upregulation of antiviral state nih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| Dendritic cells | Identified | Enhancement of antigen processing capacity researchgate.net | frontiersin.orgnih.govresearchgate.net |
| Eosinophils | Identified | Positively regulates function nih.gov | nih.gov |
| Basophils | Identified | Positively regulates function nih.gov | nih.gov |
| Neutrophils | Identified | Inhibition of chemotaxis frontiersin.org | frontiersin.orgnih.gov |
| B cells | Identified | Proliferation researchgate.net | researchgate.net |
Presence in the pituitary gland and pancreas.
MET-enkephalin, an endogenous opioid peptide, is found in various tissues throughout the body, including significant presence in the pituitary gland and the pancreas. Research has explored its localization and potential functions within these endocrine organs.
In the pituitary gland, MET-enkephalin immunoreactivity has been detected in both the anterior and intermediate lobes. In the human anterior pituitary gland, high concentrations of MET-enkephalin have been reported. nih.gov This immunoreactive material has been isolated and identified as authentic MET-enkephalin. nih.gov It has been localized within a large subpopulation of thyrotropin-stimulating hormone (TSH) immunoreactive cells, known as thyrotrophs. nih.gov This co-localization suggests a potential relationship between MET-enkephalin and the regulation of human thyroid function. nih.gov In other species, such as chickens, concentrations of MET-enkephalin in the anterior pituitary gland have been observed to change in response to stress, increasing under crowding stress but decreasing with water deprivation. mdpi.com Proenkephalin (PENK) expression, the precursor to MET-enkephalin, has also been shown to increase in the anterior pituitary gland in response to water deprivation stress in chickens. mdpi.com Studies in sheep have also indicated the presence of MET-enkephalin in the pituitary gland, with age-related differences observed in its concentration. tandfonline.com Furthermore, cryptic MET-enkephalin, a precursor form, has been found in higher concentrations in the anterior pituitary gland compared to the hypothalamus in lambs. ingentaconnect.com The presence of MET-enkephalin in bovine pituitary intraglandular colloid of intermediate lobe origin has also been demonstrated, suggesting colloid may serve as a transport medium for intermediate lobe peptides. nih.gov
The pancreas is another organ where MET-enkephalin is present. Studies have demonstrated that immunoreactive MET-enkephalin in the rat pancreas is localized within the islets of Langerhans. nih.gov Immunohistochemical staining has shown heavy staining of only islet endocrine cells when using antisera directed against MET-enkephalin. nih.gov Free MET-enkephalin content in extracts of rat islets has been found to be significantly enriched compared to extracts of the whole pancreas. nih.gov Treatment with enzymes like trypsin and carboxypeptidase-B of high-molecular-weight peptides extracted from the pancreas or islets resulted in the release of additional MET-enkephalin immunoreactivity, also enriched in islets. nih.gov This localization within the islets of Langerhans suggests a potential role for MET-enkephalin in pancreatic endocrine secretion and glucose metabolism. ijpp.com In human pancreas, the presence of MET-enkephalin-like substances has also been indicated through radioimmunoassay and radioreceptor assay. nih.gov Low concentrations of MET-enkephalin have been shown to elicit insulin (B600854) release in isolated rat pancreatic tissue. selfhacked.com Studies in genetically obese diabetic mice have shown significantly higher levels of MET-enkephalin immunoreactivity in the pituitaries compared to controls, although no significant difference was observed in the pancreas of these specific mouse strains (db/db) compared to controls in one study. oup.com However, other research in different obese and diabetic mouse models has associated low pancreatic content of MET-enkephalin-like immunoreactivity with hyperinsulinemia. nih.gov The content and processing of opioid peptides, including MET-enkephalin, in the pancreas and pituitary appear to be regulated abnormally in certain genetic models of diabetes. diabetesjournals.org Intravenous infusion of MET-enkephalin has been shown to significantly increase pure exocrine pancreatic secretion in humans, affecting both bicarbonate and enzyme outputs. bmj.com
The presence of MET-enkephalin in both the pituitary gland and the pancreas underscores its potential involvement in regulating endocrine functions and metabolic processes.
Physiological and Pathophysiological Research Roles of Met Enkephalin Preclinical Models
Research in Neural System Modulation
Mechanisms of pain modulation and analgesia in animal models
MET-enkephalin plays a crucial role in the body's natural pain-relief system. In preclinical animal models, its analgesic effects are primarily mediated through its interaction with opioid receptors, particularly the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR). nih.govwikipedia.orgnih.gov The distribution of MET-enkephalin and its receptors throughout the central nervous system (CNS) allows it to modulate pain at multiple levels. nih.govmdpi.com
One of the primary mechanisms occurs in the spinal cord's dorsal horn, a key area for processing pain signals. mdpi.comnih.gov When released from spinal interneurons, MET-enkephalin acts to inhibit the transmission of nociceptive (pain) signals from the peripheral nerves to the brain. mdpi.comresearchgate.net It achieves this by suppressing the activity of ascending neurons that carry these pain messages. nih.gov This suppression is accomplished by inhibiting the release of excitatory neurotransmitters, such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP), from the terminals of primary afferent neurons. mdpi.comnih.gov By blocking the release of these substances, MET-enkephalin effectively dampens the pain signal at its entry point to the CNS. tmc.edu
Beyond the spinal cord, MET-enkephalin contributes to descending pain modulation pathways. Brain regions like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) are rich in enkephalins. nih.govtmc.edu Activation of these pathways leads to the release of enkephalins in the spinal cord, further reinforcing the inhibition of pain signals. researchgate.net Studies in animal models, such as those with experimentally induced migraine or autoimmune encephalomyelitis, have demonstrated that enhancing enkephalin activity can alleviate pain-related symptoms. nih.gov For instance, inhibiting the enzymes that break down enkephalins has been shown to improve migraine symptoms in animal models. nih.gov
| Mechanism | Key Research Finding | Model System | Reference |
|---|---|---|---|
| Spinal Nociceptive Inhibition | MET-enkephalin inhibits the release of glutamate, substance P, and CGRP from primary afferent neurons in the dorsal horn. | General preclinical models | mdpi.comnih.gov |
| Descending Pathway Activation | Electrical stimulation of the periaqueductal gray (PAG) produces analgesia, an effect rich in opiate receptors and blocked by naloxone (B1662785). | General preclinical models | tmc.edu |
| Migraine Model | Inhibition of enkephalin-degrading enzymes (enkephalinases) improves symptoms in a rat model of migraine. | Rat (migraine induced by isosorbide (B1672297) dinitrate) | nih.gov |
| Neuropathic Pain Model | Optogenetic activation of medial thalamus presynaptic terminals to the anterior cingulate cortex (ACC) aggravates aversive behaviors. MET-enkephalin modulates this circuit. | Rodent models of neuropathic pain | researchgate.net |
Investigations into emotional regulation and mood
The enkephalinergic system is deeply implicated in the modulation of emotional states and mood, a function supported by the dense distribution of enkephalins and their receptors in limbic brain regions like the amygdala, hippocampus, and hypothalamus. nih.govnih.gov Preclinical research suggests that MET-enkephalin is a key player in the body's response to stress and the regulation of anxiety and depression-like behaviors. nih.govnih.gov
One significant mechanism through which MET-enkephalin influences mood is by modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. mdpi.com By acting on the paraventricular nucleus of the hypothalamus, enkephalins can affect the secretion of stress hormones like cortisol. mdpi.com Studies in animal models have shown that exposure to stressors can alter the levels and release of MET-enkephalin in various brain regions. nih.govnih.gov For example, inescapable stress was found to increase brain levels of enkephalins, suggesting a role in adaptation to stressful situations. nih.gov
In animal models of anxiety and depression, the enkephalinergic system appears to be dysregulated. nih.gov The activation of delta-opioid receptors, for which MET-enkephalin is a primary ligand, has been shown to produce antidepressant-like effects. jneurosci.orgguidetopharmacology.org Conversely, deficits in enkephalin signaling may contribute to a state of anhedonia (the inability to feel pleasure), a core symptom of depression. researchgate.net Research indicates that enkephalins are involved in processing fear and in the neuroendocrine aspects of the stress response within the amygdala. nih.gov The system's role in stress resilience is an emerging area of interest, with evidence suggesting that enkephalin signaling may promote natural adaptation to chronic stress. nih.govnih.gov
Modulation of neurotransmission (e.g., dopamine (B1211576), glutamate, acetylcholine) in neural pathways
MET-enkephalin functions as a critical neuromodulator, influencing the release and activity of several key neurotransmitter systems. frontiersin.orgnih.gov Its interactions with dopamine, glutamate, and acetylcholine (B1216132) pathways are particularly significant, especially within brain circuits related to reward, motivation, and motor control. frontiersin.orgnih.govnih.gov
Dopamine: There is a well-documented reciprocal relationship between MET-enkephalin and dopamine in the striatum, a brain region vital for motor function and reward processing. nih.gov Dopaminergic neurons appear to exert a tonic inhibitory effect on striatal MET-enkephalin concentrations. nih.gov Preclinical studies have shown that blocking dopamine receptors leads to a significant increase (around 50%) in striatal MET-enkephalin levels. nih.gov Conversely, depleting presynaptic dopamine also markedly augments MET-enkephalin levels, an effect that can be prevented by treatment with a dopamine analogue. nih.gov This suggests that dopamine signaling normally suppresses enkephalin production or release in this area. This interaction is crucial in the context of reward, as enkephalins can modulate dopamine release in key areas like the nucleus accumbens (NAc). frontiersin.orgnih.gov
Glutamate and GABA: MET-enkephalin modulates the balance of excitatory (glutamate) and inhibitory (GABA) transmission in various brain regions. In the anterior cingulate cortex (ACC), a region involved in the emotional component of pain, MET-enkephalin inhibits both thalamic-driven glutamatergic and GABAergic synaptic transmission. researchgate.net However, it more potently inhibits inhibitory (GABAergic) transmission, leading to a net disinhibition or excitation of the circuit. researchgate.net In reward pathways, enkephalins can act as direct or indirect neuromodulators of glutamate transmission. frontiersin.orgnih.gov They also inhibit GABAergic interneurons in the ventral tegmental area (VTA), which in turn disinhibits dopamine neurons, leading to increased dopamine release in the NAc. frontiersin.org
Acetylcholine: Preclinical evidence indicates that enkephalins also regulate cholinergic neurotransmission. In the striatum, activation of both mu- and delta-opioid receptors by enkephalins has been shown to decrease the release of acetylcholine. frontiersin.orgscilit.com This modulation of acetylcholine, a key neurotransmitter in motor control and cognitive function, adds another layer to the complex regulatory role of MET-enkephalin within the basal ganglia. frontiersin.org
Studies on learning and memory effects in animal models
The role of MET-enkephalin in learning and memory is complex, with preclinical studies yielding varied and sometimes conflicting results. dtic.mil The effects appear to be highly dependent on the specific animal model, the type of cognitive task being assessed, and the particular enkephalin analogue used. dtic.mildtic.mil Endogenous enkephalin systems are known to modulate functions that are affected in cognitive disorders, including synaptic plasticity and learning. jneurosci.orgnih.gov
In some studies, enkephalin analogues have been shown to impair learning and memory. For example, one analogue, D-Ala2-methionine enkephalinamide (DAME), was found to impair multiple discrimination reversal learning in capuchin monkeys. dtic.mil In rats, peripheral administration of enkephalins has been associated with dose-dependent impairments in the acquisition and retention of avoidance conditioning tasks. nih.gov An amnesic effect of a different enkephalin analogue was also observed in monkeys performing a delayed response task. dtic.mil
Conversely, other studies suggest a memory-enhancing role. A pentafluorinated MET-enkephalin analogue was reported to facilitate performance in rhesus monkeys on the reversal phase of a discrimination problem. dtic.mil DAME was also found to enhance performance on a two-choice spatial delayed response task in squirrel monkeys, specifically at longer delay intervals. dtic.mil These discrepancies highlight the nuanced role of enkephalins in cognitive processes, which may involve modulating the consolidation of memories rather than having a uniform inhibitory or excitatory effect. jneurosci.org The effects can also be dose-dependent, with lower or higher doses sometimes having no effect while an intermediate dose shows a significant impact. dtic.mil
Neuroprotective roles in preclinical contexts
An emerging area of preclinical research is the neuroprotective potential of MET-enkephalin. mdpi.com Studies in various animal and cellular models suggest that this endogenous peptide can help protect neurons from damage caused by excitotoxicity and oxidative stress, which are common pathological mechanisms in a range of neurological disorders. mdpi.comnih.gov
One of the key neuroprotective mechanisms of MET-enkephalin is its ability to reduce glutamate-induced toxicity. mdpi.com Excessive release of the excitatory neurotransmitter glutamate can lead to overstimulation of its receptors and subsequent neuronal damage or death. Research has shown that enkephalins can mitigate this process. mdpi.com This is particularly relevant in conditions like stroke, where ischemic events trigger a massive release of glutamate. mdpi.com
Furthermore, MET-enkephalin has been shown to attenuate oxidative stress in the CNS. mdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com In preclinical models of these conditions, as well as in models of stroke, MET-enkephalin has demonstrated the ability to reduce markers of oxidative damage. mdpi.com In mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, repeated administration of MET-enkephalin inhibited disease progression and reduced areas of demyelination and glial cell activation in the spinal cord. nih.gov
Contribution to neuroadaptations and reward-related behaviors in animal models of substance use disorders
The MET-enkephalin system is fundamentally involved in the brain's reward circuitry and plays a significant role in the neuroadaptations that underlie substance use disorders. frontiersin.orgnih.gov Enkephalins are highly expressed in key regions of the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), where they modulate neurotransmission to regulate drug-taking and drug-seeking behaviors. frontiersin.orgnih.govbiorxiv.org
Drugs of abuse often increase the levels or release of enkephalins in these reward regions. frontiersin.orgnih.gov This increased enkephalin activity contributes to the reinforcing properties of drugs by modulating dopamine release. frontiersin.org As previously noted, enkephalins can inhibit GABAergic interneurons that normally suppress dopamine neurons in the VTA. This disinhibition leads to enhanced dopamine release in the NAc, a critical event in the experience of reward and reinforcement. frontiersin.orgnih.gov
In animal models, manipulating the enkephalin system directly impacts drug-related behaviors. For example, augmenting MET-enkephalin levels in the striatum has been shown to facilitate the acquisition of cocaine conditioned place preference (CPP), a measure of the rewarding effects of a drug. biorxiv.orgbiorxiv.org Conversely, blocking opioid receptors with antagonists can attenuate heroin self-administration and alcohol-seeking behavior. nih.gov Studies using mice with a targeted deletion of the proenkephalin gene (Penk) in dopamine D2 receptor-expressing neurons found that while the initial acquisition of cocaine reward was not affected, the mice showed faster extinction of the learned association between cocaine and environmental cues. biorxiv.orgbiorxiv.org This suggests that striatal enkephalin is not essential for experiencing the initial reward but is crucial for maintaining the learned association that can trigger relapse. biorxiv.orgbiorxiv.org
| Behavioral Model | Effect of MET-Enkephalin System Manipulation | Key Finding | Reference |
|---|---|---|---|
| Cocaine Conditioned Place Preference (CPP) | Augmenting striatal enkephalin levels. | Facilitates acquisition of cocaine reward. | biorxiv.orgbiorxiv.org |
| Cocaine CPP Extinction | Genetic deletion of enkephalin from D2-MSNs. | Leads to faster extinction of cocaine CPP. | biorxiv.orgbiorxiv.org |
| Nicotine-Stimulated Dopamine Release | Proenkephalin (PENK) knockout mice. | Blunted dopamine response to nicotine (B1678760) in the NAc. | frontiersin.orgnih.gov |
| Heroin Self-Administration | Administration of opioid receptor antagonists. | Attenuates heroin self-administration. | nih.gov |
| Cocaine-Seeking Reinstatement | Activation of MORs/DORs with agonists in the NAc. | Induces reinstatement of cocaine-seeking behavior. | frontiersin.org |
Studies on Stress Response System Interactions
MET-enkephalin plays a significant role in the neuroendocrine response to stress, particularly through its interaction with the hypothalamo-pituitary-adrenal (HPA) axis. Preclinical research in animal models has demonstrated that this endogenous opioid peptide is crucial for modulating the physiological cascade initiated by stressful stimuli.
Role in mitigating hypothalamo-pituitary-adrenal (HPA) axis upregulation during stress responses in animal models
MET-enkephalin is fundamentally involved in attenuating the upregulation of the HPA axis during stress responses. Studies in animal models, such as growing lambs, indicate a complex interplay between MET-enkephalin and the components of the HPA axis. Research involving isolation stress in Polish Mountain sheep showed that stress exposure led to significant changes in MET-enkephalin concentrations within the HPA axis tissues. Specifically, isolation stress resulted in decreased MET-enkephalin levels in the pituitary gland and adrenal cortex, but an increase in its concentration in the hypothalamus. This suggests a dynamic, tissue-specific mobilization of MET-enkephalin to counteract the effects of psychological stress. The peptide's role is considered a crucial part of the neuroendocrine response to stressors, helping to reduce the risk of physiological disruptions. Further studies in chickens subjected to stressors like water deprivation and crowding also concluded that MET-enkephalin is part of the neuroendocrine stress response.
Modulation of cortisol levels in stress response studies
MET-enkephalin's influence on the HPA axis extends to the modulation of glucocorticoid hormones, such as cortisol. In studies on lambs, isolation stress was shown to increase the circulating concentrations of cortisol. The administration of hexarelin (B1671829), a synthetic analog of MET-enkephalin, was found to decrease cortisol levels on its own. This indicates that activation of pathways associated with MET-enkephalin can lead to a reduction in this primary stress hormone. The interplay is complex, as some research has noted that other synthetic growth hormone secretagogues can elevate circulating ACTH and cortisol. However, the evidence points towards the MET-enkephalin system's general role in mitigating the adrenal response to stress.
Interactions with synthetic analogs (e.g., hexarelin) in modulating stress responses in animal models
Research has explored the interaction between MET-enkephalin and its synthetic analogs, such as hexarelin, in the context of stress modulation in animal models. A study in 3-month-old lambs investigated the effects of hexarelin and/or isolation stress on the MET-enkephalin system. The findings revealed that while hexarelin alone decreased cortisol levels and hypothalamic MET-enkephalin synthesis and release, its administration prior to a stressor potentiated the opioid system's response to that stress. This demonstrates that hexarelin actively interacts with the MET-enkephalin system to modulate stress responses at both central (hypothalamus) and peripheral levels. The study suggests that hexarelin's role during stress is significant and intertwined with the endogenous opioid profiles.
| HPA Component | Effect on MET-Enkephalin Concentration | Specific Finding | Reference |
|---|---|---|---|
| Hypothalamus | Increase | Stress was followed by an increase in hypothalamic MET-enkephalin concentration. | |
| Pituitary Gland | Decrease | Concentrations were depressed by 75.4% in females and 38.6% in males subjected to isolation stress. | |
| Adrenal Cortex | Decrease | Concentrations decreased by 38.0% in females and 38.4% in males following isolation stress. |
Research into Cellular Growth and Differentiation
Beyond its role in neuromodulation and stress response, MET-enkephalin functions as a fundamental negative growth factor, a role that has led to it being termed the Opioid Growth Factor (OGF). This inhibitory action on cell proliferation is a key aspect of its physiological function in both normal development and pathological conditions.
Regulation of cell proliferation and tissue growth (Opioid Growth Factor activity)
MET-enkephalin, acting as the Opioid Growth Factor (OGF), is a tonically active inhibitory peptide that plays a crucial role in regulating cell proliferation and tissue organization. This endogenous system is vital for maintaining homeostasis in processes such as development, cellular renewal, and wound healing. The OGF system acts as a negative regulator of growth. Disruption of the interaction between OGF and its receptor (OGFr) can accelerate cell proliferation, while amplification of this interaction depresses cell growth. This inhibitory activity has been observed in a variety of neural and non-neural cells and tissues. For instance, in mixed-glial cultures, MET-enkephalin was shown to cause a significant decrease in total cell numbers, indicating its role in suppressing astrocyte growth.
Mechanisms involving inhibition of DNA synthesis
The primary mechanism by which MET-enkephalin exerts its growth-inhibitory effects is through the suppression of DNA synthesis. This action is mediated by the OGF receptor (OGFr). Studies in various animal and cell culture models have demonstrated this effect directly. For example, in a study on developing rat hearts, MET-enkephalin was found to have the greatest inhibitory effect on DNA synthesis among various opioids, depressing it in myocardial and epicardial cells to as low as 36-43% of control values. Similarly, in a mouse model of skin wounding, administration of MET-enkephalin suppressed the incorporation of radiolabeled thymidine (B127349) in the basal cell layer by 37-46%, with a maximal depression of 72% depending on the timing of administration. This inhibition of DNA synthesis is receptor-mediated, as the effect can be blocked by opioid antagonists like naloxone and naltrexone (B1662487). The process requires the peptide to enter the cell, a transport that is dependent on clathrin-mediated endocytosis.
| Animal Model/Cell Type | Experimental Finding | Magnitude of Inhibition | Reference |
|---|---|---|---|
| Mouse Tail Skin (Basal Cells) | Suppressed radiolabelled thymidine incorporation 24 hours after wounding. | 37-46% reduction | |
| Mouse Tail Skin (Basal Cells) | Maximal depression of basal cell labeling when given 16 hours after tape stripping. | 72% reduction | |
| Rat Heart (Myocardial Cells) | Depressed DNA synthesis in 1-day-old rats. | Reduced to 43% of control values | |
| Rat Heart (Epicardial Cells) | Depressed DNA synthesis in 1-day-old rats. | Reduced to 36% of control values | |
| Mouse Glial Cultures (Astrocytes) | Caused a significant decrease in [3H]-thymidine incorporation. | Qualitatively significant decrease |
Induction of cell cycle arrest (G0/G1 phase transition).
MET-enkephalin has been demonstrated in preclinical studies to influence cell proliferation by inducing cell cycle arrest, specifically at the G0/G1 phase transition. This inhibitory effect on cell growth has been observed in various cancer cell models. For instance, studies on human gastric cancer cells have shown that MET-enkephalin can significantly inhibit their growth by arresting the cell cycle in the G0/G1 phase. This is accompanied by a decrease in the expression of key cell cycle-related proteins such as Ki67, cyclin D1, and c-myc. Similarly, in models of cutaneous squamous cell carcinoma, MET-enkephalin has been found to induce G0/G1 cell cycle arrest, contributing to its anti-tumor effects. This mechanism of action highlights the role of MET-enkephalin in regulating cell division and its potential as a cytostatic agent in cancer research.
Table 1: Preclinical Research on MET-enkephalin and Cell Cycle Arrest
| Cell Type | Model | Key Findings |
|---|---|---|
| Human Gastric Cancer Cells | In vitro & In vivo | Induces G0/G1 phase arrest; decreases Ki67, cyclin D1, and c-myc mRNA. |
| Cutaneous Squamous Carcinoma Cells | In vitro | Induces G0/G1 cell cycle arrest. |
| Multiple Myeloma Cells | In vitro | Metformin, which has some overlapping pathways, induces G0/G1 arrest. |
| Hepatocellular Carcinoma Cells | In vitro | Ferrocene derivatives induce G0/G1 arrest. |
Modulation of stem cell proliferation, stress response, and differentiation (e.g., neurogenesis, vasculogenesis, cardiogenesis) in research models.
Preclinical research has identified MET-enkephalin as a modulator of stem cell activities, including proliferation and differentiation. In the context of neurogenesis, MET-enkephalin is recognized as a growth factor that plays a role during brain development. nih.gov Studies have shown that disruption of its interaction with opioid receptors can affect DNA synthesis in neuronal precursor cells. nih.gov
In the realm of stem cell technology, research has demonstrated that human mesenchymal stem cells can be genetically engineered to produce higher levels of MET-enkephalin. nih.govucf.edu These modified stem cells retain their ability to proliferate, suggesting that MET-enkephalin is compatible with stem cell viability and may be a factor in their therapeutic application. ucf.edu Furthermore, in vitro studies have shown that MET-enkephalin, in conjunction with other factors, can stimulate the proliferation of duodenal cells, indicating a role in tissue regeneration in the gastrointestinal tract. nih.gov While the direct role of MET-enkephalin in vasculogenesis and cardiogenesis is an emerging area of research, its established functions in cell proliferation and development suggest a potential influence in these processes.
Immunomodulatory Investigations
Effects on various immune cell types in in vitro and in vivo preclinical studies (e.g., CD8+ T cells, regulatory T cell activity, macrophage phagocytosis, CD4+ T-helper 1 cell proliferation, natural killer cell response, dendritic cells).
MET-enkephalin has been shown to exert a wide range of effects on various immune cells in preclinical models. It has been reported to up-regulate CD8+ T cells and inhibit the activity of regulatory T cells. peptidesociety.org In studies involving cancer patients, treatment with MET-enkephalin has been observed to improve lymphocyte subpopulations by inhibiting regulatory T-cells. peptidesociety.org
The interaction of MET-enkephalin with macrophages has also been investigated, with findings indicating a stimulation of phagocytosis. In vitro studies have demonstrated that MET-enkephalin can enhance the proliferative response of human peripheral lymphocytes to suboptimal concentrations of concanavalin (B7782731) A and also in the absence of a mitogen. nih.gov This stimulatory effect on lymphocyte proliferation is suggested to be mediated via the delta-opioid receptor. nih.gov
Research on dendritic cells has shown that MET-enkephalin can induce their maturation, characterized by the upregulation of surface molecules like MHC class II, CD86, and CD40. nih.gov This maturation process is crucial for the initiation of adaptive immune responses. nih.gov Furthermore, MET-enkephalin has been found to enhance the expansion of CD4+ T cells and their production of interferon-gamma and IL-2. nih.gov
The effect of MET-enkephalin on natural killer (NK) cell activity has yielded conflicting results in preclinical studies. Some research suggests that it may help in the recruitment of NK cells to target tumor cells. guidetopharmacology.org However, other studies have failed to demonstrate an enhancing effect of MET-enkephalin on NK cell activity, with some results even indicating a decrease in specific cytotoxicity. nih.gov
Table 2: Effects of MET-enkephalin on Different Immune Cell Types in Preclinical Studies
| Immune Cell Type | Effect | Model System |
|---|---|---|
| CD8+ T cells | Upregulation | In vivo (human cancer patients) |
| Regulatory T cells | Inhibition of activity | In vivo (human cancer patients) |
| Macrophages | Stimulation of phagocytosis | Not specified |
| CD4+ T-helper 1 cells | Enhanced proliferation and cytokine production | In vitro (murine) |
| Natural Killer (NK) cells | Conflicting results (enhancement vs. no effect/decrease) | In vitro (human) |
| Dendritic cells | Induction of maturation | In vitro (murine) |
Regulation of immune function.
MET-enkephalin is recognized for its immunoregulatory activity, acting as a link between the neuroendocrine and immune systems. peptidesociety.org Its effects on immune function are often described as biphasic, with low doses typically causing immunostimulation and higher doses leading to immunosuppression. drugbank.com This dual modulatory role allows for a nuanced regulation of the immune response depending on the physiological context. Preclinical studies have shown that MET-enkephalin can modulate various functions of human immune cells, highlighting its role in maintaining immune homeostasis. peptidesociety.org
Modulation of the tumor microenvironment (e.g., myeloid-derived suppressor cells, macrophage polarization) in cancer research models.
In the context of cancer, MET-enkephalin has been shown to modulate the tumor microenvironment in preclinical models. One of its key effects is on myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity. Research has indicated that MET-enkephalin can down-regulate the frequency of MDSCs in the tumor microenvironment.
Furthermore, MET-enkephalin influences the polarization of tumor-associated macrophages (TAMs). It has been observed to promote the polarization of TAMs from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. This shift in macrophage polarization can contribute to a more effective anti-cancer immune response. These findings suggest that MET-enkephalin can counteract the immunosuppressive nature of the tumor microenvironment, thereby potentially enhancing the efficacy of cancer immunotherapies.
Other Physiological System Research (Preclinical)
Preclinical research has explored the effects of MET-enkephalin on various other physiological systems beyond its well-known roles in pain modulation and immunity.
In the cardiovascular system , MET-enkephalin has been shown to have different effects depending on the species and route of administration. In anesthetized rabbits, it has been found to decrease blood pressure and heart rate, partly due to its vasodilatory effect in skeletal muscle. nih.gov Studies on isolated adult rabbit cardiomyocytes have demonstrated a cardioprotective role for MET-enkephalin, where it can limit cell death during simulated ischemia. nih.gov The presence of MET-enkephalin and its precursors has been identified in the heart, and their levels can change in response to conditions like hypertension and heart failure. nih.govnih.govahajournals.org
In the respiratory system , evidence suggests the existence of a local opioid network, with MET-enkephalin, its precursor, and receptors being localized to functionally important structures. nih.gov In vitro studies have shown that MET-enkephalin can activate G-protein-coupled inwardly rectifying potassium (GIRK) currents in neurons of the pontine respiratory network, which is an area of the brainstem involved in the control of breathing. nih.gov
In the gastrointestinal system , MET-enkephalin is known to be synthesized and to modulate various functions, including appetite, gastric emptying, and intestinal motility. It has also been shown to have a protective effect against alcohol-induced gastric lesions in preclinical models. researchgate.net Furthermore, in vitro studies on newly hatched chickens have demonstrated that MET-enkephalin can stimulate the proliferation of duodenal cells. nih.gov
Table 3: Summary of MET-enkephalin's Preclinical Research in Other Physiological Systems
| Physiological System | Key Findings | Model Organism |
|---|---|---|
| Cardiovascular | Decreases blood pressure and heart rate; vasodilatory effect in skeletal muscle; cardioprotective against ischemia. | Rabbit |
| Respiratory | Present in a local opioid network; activates GIRK currents in pontine respiratory neurons. | Human tissue, Rat |
| Gastrointestinal | Modulates appetite, gastric emptying, and motility; protects against gastric lesions; stimulates duodenal cell proliferation. | Rat, Chicken |
Blood pressure regulation
Table 1: Effects of MET-Enkephalin on Cardiovascular Parameters in Anesthetized Rabbits
| Parameter | Effect of MET-Enkephalin | Mechanism | Antagonism |
| Blood Pressure | Decrease | Vasodilation in skeletal muscle | Naloxone |
| Heart Rate | Decrease | Not fully elucidated | Not specified |
| Blood Flow | Increased in skeletal muscle | Vasodilation | Naloxone |
| No significant change in brain, glandular tissues, heart | |||
| Vascular Resistance | Decrease in skeletal muscle | Vasodilation | Naloxone |
Gastrointestinal motility and peristalsis modulation
MET-enkephalin plays a significant role in modulating gastrointestinal motility, as evidenced by preclinical research in various species. In avian models, intravenous infusion of MET-enkephalin induced gastric inhibition alongside a migrating intestinal hyperactivity. nih.gov This suggests a complex and region-specific influence on gut motor activity. The observation that this induced intestinal activity was more rapid in vagotomized chickens points to a mechanism of action at the peripheral level. nih.gov Further supporting a physiological role, the administration of the opioid antagonist naloxone was found to significantly lengthen the duration of spontaneous migrating motor complexes (MMCs). nih.gov Immunohistochemical studies have localized MET-enkephalin-like material to the myenteric plexus and circular muscle layers of the stomach and intestines, consistent with its role in regulating gut motility. nih.gov Studies in healthy human volunteers using a MET-enkephalin analogue, Hoe 825, have shown it to increase the duration, amplitude, and propagation velocity of esophageal peristaltic contractions. nih.gov This analogue also induced a premature phase III of the MMC that originated in the duodenum and migrated distally at a higher velocity than spontaneous phases. nih.gov
Table 2: Preclinical Findings on MET-Enkephalin's Role in Gastrointestinal Motility
| Model Organism | Effect of MET-Enkephalin/Analogue | Key Findings |
| Chickens | Gastric inhibition, migrating intestinal hyperactivity | Suggests a physiological role in inducing MMCs at a peripheral level. nih.gov |
| Humans (Analogue) | Increased esophageal peristalsis, premature duodenal MMC | Suggests inhibition of inhibitory nervous system pathways. nih.gov |
Pancreatic secretion
Research indicates that MET-enkephalin can influence the exocrine function of the pancreas. In a study involving human subjects with external transduodenal drainage of the main pancreatic duct, intravenous infusion of a low dose of MET-enkephalin during submaximal pancreatic stimulation led to a significant increase in pancreatic outputs. nih.gov Specifically, bicarbonate secretion increased by 50% above control values, which was a more pronounced effect than the 22% average increase observed in enzyme secretion. nih.gov The effect of the peptide was rapid in onset, persisted for the duration of the infusion, and then gradually diminished. nih.gov This suggests a stimulatory role for MET-enkephalin in the secretion of both bicarbonate and digestive enzymes from the pancreas.
Respiratory control mechanisms
Endogenous opioids, including MET-enkephalin, are implicated in the central regulation of breathing. physiology.org Neurons in the Kölliker-Fuse nucleus of the pons, a key respiratory control center, express pre-pro-enkephalin mRNA and project to other critical respiratory areas in the ventral medulla and spinal cord. nih.gov In vitro studies using brain slice preparations have shown that MET-enkephalin can activate G-protein-coupled inwardly rectifying potassium (GIRK) currents in these neurons. nih.gov This cellular action is a potential mechanism through which endogenous opioids can modulate respiratory rhythm. While exogenous opioids are well-known for their respiratory depressant effects, the precise physiological role of endogenous MET-enkephalin in baseline respiratory control is still under investigation. physiology.org However, the presence of an endogenous opioid tone within the respiratory network is suggested by the observation that global mu-opioid receptor knockout mice exhibit a significantly higher baseline breathing rate than their wild-type littermates. nih.gov
Hepatoprotective mechanisms
Preclinical evidence strongly suggests a hepatoprotective role for MET-enkephalin. In a mouse model of acetaminophen-induced hepatotoxicity, MET-enkephalin exhibited significant protective effects. nih.govscispace.com Administration of MET-enkephalin resulted in a significant reduction in plasma alanine (B10760859) aminotransferase and aspartate aminotransferase enzyme activities, as well as a lower liver necrosis score compared to control animals. scispace.comresearchgate.net The specificity of this hepatoprotective effect was demonstrated through receptor and peptide blockade experiments. The protective effects of MET-enkephalin were completely abolished by the opioid antagonist naltrexone, indicating that these effects are mediated via opioid receptors. nih.gov Further investigation suggests the involvement of both δ (delta) and ζ (zeta) opioid receptors in mediating the hepatoprotective actions of MET-enkephalin. nih.govscispace.com
Table 3: Hepatoprotective Effects of MET-Enkephalin in Acetaminophen-Induced Liver Injury Mouse Model
| Parameter | Outcome in MET-Enkephalin Treated Group | Receptor Mediation |
| Plasma ALT/AST levels | Significantly reduced | δ and ζ opioid receptors nih.govscispace.com |
| Liver Necrosis Score | Significantly reduced | δ and ζ opioid receptors nih.govscispace.com |
| Mortality Rate | Reduced (compared to controls) | Abolished by naltrexone nih.gov |
Glucose metabolism regulation
The endogenous opioid system, including enkephalins, appears to be involved in the regulation of glucose homeostasis. nih.gov Studies using preproenkephalin (ppENK) knockout mice, which are deficient in enkephalins, have provided insights into this role. When fed a high-fat diet for 16 weeks, these enkephalin-deficient mice demonstrated impaired oral glucose tolerance compared to their wildtype counterparts. nih.gov This was associated with reduced insulin (B600854) sensitivity, suggesting the development of peripheral insulin resistance in the absence of enkephalins. nih.gov While no significant differences in body weight or food intake were observed between the genotypes, the findings point to a protective role for endogenous enkephalins against the detrimental effects of a high-fat diet on glucose metabolism and insulin function. nih.gov In vitro studies have also shown that enkephalins can modulate insulin secretion from the islets of Langerhans. nih.gov
Regulation of osteocyte apoptosis
MET-enkephalin has been identified as a regulator of osteocyte survival, particularly under conditions of mechanical stress. nih.gov In a mouse model where compressive force was applied to cranial bones, a reduction in MET-enkephalin expression in osteocytes was observed. nih.gov This compressive force also led to an increase in osteocyte apoptosis. nih.gov However, the administration of exogenous MET-enkephalin was found to inhibit this increase in osteocyte apoptosis. nih.govnih.gov These findings suggest that MET-enkephalin has a protective role for osteocytes, suppressing their apoptotic death in response to mechanical loading. nih.gov The neuropeptide's regulatory function in this context points to its involvement in the complex processes of bone remodeling and adaptation to mechanical stimuli. nih.gov
Embryonic development
MET-enkephalin, also known as opioid growth factor (OGF), plays a significant role in the regulation of embryonic development. Preclinical studies have identified the presence of both MET-enkephalin and its receptor, OGFr (formerly known as the zeta opioid receptor), in the embryonic derivatives of all three germ layers (ectoderm, mesoderm, and endoderm) in rats. nih.gov The detection of messenger RNA for preproenkephalin, the precursor to MET-enkephalin, within developing cells suggests an autocrine production of this peptide during embryogenesis. nih.gov
Research in preclinical models has demonstrated that MET-enkephalin functions as a tonically active inhibitory growth factor during prenatal life. nih.gov In studies involving pregnant Sprague-Dawley rats, MET-enkephalin has been shown to cross the placental barrier and can be detected in various fetal tissues, including the brain, heart, lung, and kidney. nih.gov Exogenous administration of MET-enkephalin to pregnant rats led to a receptor-mediated decrease in DNA synthesis in the cells of fetal organs. nih.gov Conversely, blockade of the endogenous MET-enkephalin-OGFr interaction with the antagonist naltrexone resulted in an increase in DNA synthesis, highlighting the constitutive inhibitory function of this peptide in fetal cell proliferation. nih.gov
The levels of preproenkephalin mRNA and MET-enkephalin peptide exhibit dynamic changes during cardiac development in rats. nih.gov For instance, MET-enkephalin levels were observed to increase sevenfold between embryonic day 18 and 20, with a further 1.6-fold increase by birth, reaching a peak in the neonatal stage before declining to very low levels in adulthood. nih.gov This tightly regulated expression suggests a crucial role for MET-enkephalin in the critical periods of cell proliferation and differentiation in the developing heart. nih.gov
Table 1: Effects of MET-enkephalin on Embryonic Development in Preclinical Models
| Model System | Finding | Implication | Reference |
|---|---|---|---|
| Pregnant Sprague-Dawley Rats | MET-enkephalin crosses the placenta and is found in fetal organs. | Maternal MET-enkephalin can influence fetal development. | nih.gov |
| Pregnant Rats | Exogenous MET-enkephalin decreases DNA synthesis in fetal organs from all three germ layers. | MET-enkephalin acts as an inhibitory growth factor during fetal development. | nih.gov |
| Pregnant Rats | Blockade of opioid receptors with naltrexone increases DNA synthesis in fetal organs. | Endogenous MET-enkephalin tonically inhibits cell proliferation in the fetus. | nih.gov |
Angiogenesis
Preclinical research indicates that MET-enkephalin (opioid growth factor) is a modulator of angiogenesis, the formation of new blood vessels. psu.edu In an in vivo model using the chick chorioallantoic membrane, MET-enkephalin demonstrated a significant inhibitory effect on the development of new blood vessels. psu.edu
In this model, the application of MET-enkephalin led to a notable reduction in both the number of blood vessels and the total vessel length. psu.edu The inhibitory effects of MET-enkephalin on angiogenesis were found to be receptor-mediated, as the simultaneous administration of the opioid receptor antagonist naloxone counteracted the anti-angiogenic effects of MET-enkephalin. psu.edu Furthermore, the administration of the long-acting opioid antagonist naltrexone alone resulted in an increase in blood vessel number and length, suggesting that endogenous opioids, including MET-enkephalin, exert a tonic, inhibitory influence on angiogenesis. psu.edu
Immunocytochemical analysis confirmed the presence of both MET-enkephalin and its receptor, OGFr, within the endothelial and mesenchymal cells of the developing vessel walls in the chorioallantoic membrane. psu.edu This localization of the peptide and its receptor in key vascular cells supports a direct role for the MET-enkephalin-OGFr system in the regulation of angiogenesis. psu.edu The magnitude of the inhibitory effect of MET-enkephalin on angiogenesis was comparable to that of retinoic acid, a known angiogenesis inhibitor. psu.edu
Wound repair
MET-enkephalin has been shown to play a complex and multifaceted role in the process of wound repair in preclinical models. It appears to act as a negative regulator of cell proliferation in regenerating epithelia. nih.govnih.gov In a study involving tape stripping of mouse tail skin, administration of MET-enkephalin suppressed the incorporation of radiolabeled thymidine in the basal cell layer, indicating an inhibition of DNA synthesis. nih.govnih.gov The maximal inhibitory effect was observed when MET-enkephalin was administered 16 hours after the initial injury. nih.gov This anti-proliferative effect was blocked by the co-administration of the opioid antagonist naloxone, confirming a receptor-mediated mechanism. nih.gov Both MET-enkephalin and its receptor were identified in the epidermal cells of both injured and uninjured skin, suggesting that an endogenous opioid system is in place to tonically inhibit the proliferative response to wounding. nih.govnih.gov
Conversely, other preclinical research has highlighted a pro-healing role for enkephalin derivatives. In a mouse model with full-thickness skin defects, a derivative of leucine-enkephalin was found to promote faster wound healing and reduce the formation of depressed scars. e-aaps.org This beneficial effect was associated with a significant increase in the concentration of Epidermal Growth Factor (EGF) in the scar tissue of the enkephalin-treated group compared to the control group. e-aaps.org This suggests that enkephalins may also modulate wound repair by influencing the expression of key growth factors involved in tissue regeneration and remodeling. e-aaps.org
Table 3: Preclinical Research on MET-enkephalin in Wound Repair
| Animal Model | Type of Wound | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| C57BL/6 J Mice | Tape-stripped tail skin | MET-enkephalin suppressed DNA synthesis in basal epidermal cells. | Tonic inhibition of the proliferative response to wounding via opioid receptors. | nih.govnih.gov |
Hypoxia response
Preclinical studies have indicated that MET-enkephalin is involved in the cellular response to hypoxia. In an in vitro model using an adrenergic mouse pheochromocytoma cell line, which serves as a model for neonatal chromaffin cells, acute hypoxia was found to induce both the production and release of MET-enkephalin. nih.gov
Further research using an in-vitro model of Parkinson's disease with PC12 cells suggests that short-term hypoxia can be protective for cells by up-regulating the levels of enkephalin, in conjunction with a synergistic up-regulation of the delta-opioid receptor. researchgate.net A longer period of hypoxia appeared to accelerate the processing of proenkephalin, potentially leading to the production of more active enkephalin, which could then activate the delta-opioid receptor for cell protection. researchgate.net These findings suggest that the enkephalinergic system is a responsive element to hypoxic stress and may play a role in cellular adaptation and survival under low oxygen conditions.
Table 4: Effects of Hypoxia on MET-enkephalin in a Preclinical Model
| Cell Model | Hypoxic Condition | Observation | Implication | Reference |
|---|---|---|---|---|
| Adrenergic mouse pheochromocytoma cells (MPC 10/9) | 10% O2 for 15 minutes | ~2-fold increase in MET-enkephalin release. | Acute hypoxia triggers the rapid release of MET-enkephalin. | nih.gov |
| Adrenergic mouse pheochromocytoma cells (MPC 10/9) | 10% O2 for 60 minutes | 14% increase in cellular MET-enkephalin content. | Hypoxia stimulates the synthesis of MET-enkephalin. | nih.gov |
| Adrenergic mouse pheochromocytoma cells (MPC 10/9) | 10% O2 | Increased expression of mRNAENK. | Hypoxia upregulates the gene expression for enkephalin. | nih.gov |
Degradation and Metabolic Pathways of Met Enkephalin
Key Enkephalin-Degrading Enzymes (Enkephalinases)
The primary enzymes involved in the degradation of Met-enkephalin are aminopeptidases and endopeptidases. ontosight.ai These enzymes hydrolyze specific peptide bonds within the Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met), leading to the formation of inactive fragments.
Aminopeptidase (B13392206) N (APN)
Aminopeptidase N (APN), also known as CD13, is a membrane-bound aminopeptidase. nih.govrcsb.org It is a zinc metallopeptidase that cleaves single amino acids from the N-terminus of peptides. nih.gov APN is a major enzyme responsible for the degradation of Met-enkephalin, primarily by cleaving the Tyr1-Gly2 bond, resulting in the release of tyrosine and the tetrapeptide Gly-Gly-Phe-Met. tandfonline.comnih.govnih.gov Studies have shown that inhibiting APN can reduce Met-enkephalin degradation. tandfonline.compnas.org
Neutral Endopeptidase (NEP) / Neprilysin
Neutral Endopeptidase (NEP), also known as Neprilysin or CD10, is another key enzyme involved in enkephalin degradation. wikipedia.orgusbio.netuniprot.orgmerckmillipore.com It is a membrane-bound metalloendopeptidase that cleaves peptides at the amino side of hydrophobic residues, particularly between Gly3-Phe4 in Met-enkephalin. usbio.netuniprot.orgmerckmillipore.com Inhibition of NEP, often in combination with APN inhibitors, has been shown to significantly reduce Met-enkephalin catabolism. pnas.orgpnas.org
Dipeptidyl Peptidase 3 (DPP3)
Dipeptidyl Peptidase 3 (DPP3), sometimes referred to as enkephalinase B, is a cytosolic zinc-exopeptidase. mdpi.comirb.hrnih.gov DPP3 can hydrolyze enkephalins, cleaving dipeptides from the N-terminus of substrates. irb.hrnih.govnih.gov In vitro studies indicate that DPP3 hydrolyzes Met-enkephalin at the Gly2-Gly3 bond. mdpi.com While its exact role in endogenous pain modulation is still being investigated, its ability to cleave enkephalins suggests its involvement in their metabolism. mdpi.comirb.hr
Carboxypeptidase A6 (CPA6) and Dipeptidyl Carboxypeptidase
Carboxypeptidase A6 (CPA6) is an extracellular matrix peptidase that has been implicated in enkephalin degradation. wikipedia.orgwikipedia.org Dipeptidyl carboxypeptidases, such as Angiotensin-Converting Enzyme (ACE), also play a role in the degradation of enkephalins, particularly extended forms like Met-enkephalin-Arg-Phe. nih.govnih.gov While cathepsin A, a carboxypeptidase A-like enzyme, can cleave Met-enkephalin-Arg-Phe, it does not appear to directly break down Met-enkephalin itself. nih.gov
Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase known for its role in the renin-angiotensin system. uniprot.orgproteopedia.orgnih.govnih.gov ACE can also degrade enkephalin neuropeptides. wikipedia.orguniprot.org While not the primary enzyme for conventional Met-enkephalin degradation, ACE is significantly involved in the cleavage of the heptapeptide (B1575542) Met-enkephalin-Arg-Phe (YGGFMRF), producing Met-enkephalin. uniprot.orgnih.govnih.govumn.eduupenn.edu ACE inhibitors have been shown to increase the recovery of Met-enkephalin-Arg-Phe and can potentiate its analgesic activity by inhibiting its degradation. nih.govnih.gov
Here is a table summarizing the key enkephalin-degrading enzymes and their primary cleavage sites on Met-enkephalin:
| Enzyme Name | Primary Cleavage Site on Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) |
| Aminopeptidase N (APN) | Tyr1-Gly2 |
| Neutral Endopeptidase (NEP) | Gly3-Phe4 |
| Dipeptidyl Peptidase 3 (DPP3) | Gly2-Gly3 (in vitro) |
| Carboxypeptidase A6 (CPA6) | Involved in degradation wikipedia.orgwikipedia.org |
| Dipeptidyl Carboxypeptidase (ACE) | Primarily acts on extended enkephalins like Met-enkephalin-Arg-Phe nih.govuniprot.orgnih.govnih.govumn.eduupenn.edu |
Metabolic Pathways and Resulting Metabolites
The degradation of Met-enkephalin by these enzymes leads to the formation of several metabolites. The major metabolites resulting from aminopeptidase activity, particularly APN, are tyrosine and the tetrapeptide Gly-Gly-Phe-Met (Des-Tyr-Met-Enkephalin). nih.govnih.gov Further breakdown of the tetrapeptide and cleavage by other enzymes like NEP and DPP3 can yield smaller peptide fragments and individual amino acids. nih.govmdpi.comnih.gov For instance, NEP cleavage of Met-enkephalin at the Gly3-Phe4 bond produces the tripeptide Tyr-Gly-Gly and the dipeptide Phe-Met. nih.gov The rapid hydrolysis of Met-enkephalin in vivo results in a very short half-life, with metabolites like Des-Tyr-Met-Enkephalin and tyrosine being formed. nih.govresearchgate.netdrugbank.com
Hydrolysis leading to inactive fragments (e.g., Des-Tyr-Met-Enk, Tyrosine)
The primary metabolic pathway for MET-enkephalin involves hydrolysis of peptide bonds, resulting in the formation of smaller, often inactive, peptide fragments and individual amino acids. A key step in the degradation is the cleavage of the N-terminal Tyr1-Gly2 bond, which is primarily mediated by aminopeptidases. researchgate.netresearchgate.netirb.hrnih.gov This hydrolysis yields Tyrosine (Tyr) and the tetrapeptide Gly-Gly-Phe-Met, also referred to as Des-Tyr-Met-Enkephalin. researchgate.netlookchem.com
Other enzymatic cleavages also contribute to MET-enkephalin degradation. Neutral endopeptidase (NEP), also known as enkephalinase, can cleave the Gly3-Phe4 bond. researchgate.netresearcher.life Dipeptidyl peptidase 3 (DPP3) can hydrolyze the Gly2-Gly3 amide bond. wikipedia.orgresearchgate.net Carboxypeptidase A6 (CPA6) and angiotensin-converting enzyme (ACE) are also involved in the metabolism of enkephalins, acting on the Gly-Phe bond or the C-terminus, respectively. wikipedia.orgresearchgate.net Studies using rat brain cortical synaptosomes have shown a sequence of cleavage events, including hydrolysis of the Met5-Arg6 bond (when MET-enkephalin is part of a larger peptide like Met-enkephalin-Arg-Phe), followed by cleavage of Tyr1-Gly2, Gly3-Phe4, Phe4-Met5, and Gly2-Gly3 bonds. nih.gov
The major metabolites detected from MET-enkephalin degradation by aminopeptidases are Des-Tyr-Met-Enkephalin and Tyrosine. researchgate.netlookchem.com The rapid hydrolysis of the N-terminal Tyr-Gly bond by aminopeptidases is considered the predominant route of degradation in human blood plasma. irb.hrresearchgate.net
Factors Influencing Degradation Kinetics
The rate and extent of MET-enkephalin degradation are influenced by several factors, including pH and the specific enzymatic environment of different tissues.
pH sensitivity of Met-enkephalin stability
The stability of MET-enkephalin in aqueous solution is influenced by pH. Studies investigating the kinetics of degradation at various pH levels have shown that MET-enkephalin is most stable at approximately pH 5.0. researchgate.net As pH deviates from this optimum, the rate of degradation increases. researchgate.net For example, the hydrolysis of Leu-enkephalin, which shares a similar structure and degradation pathways with MET-enkephalin, is reduced as the pH of the perfusion buffer is lowered from pH 7.0 to pH 4.5. umich.edu This suggests that the activity of the enzymes responsible for degradation is pH-dependent. The pH optimum for the cleavage reactions of MET-enkephalin by peptidases in rat brain cortical synaptosomes was found to be around 7.8. nih.gov
Tissue-specific enzymatic degradation rates
The enzymatic degradation of MET-enkephalin varies depending on the tissue due to differences in the types and activity levels of peptidases present. nih.govcapes.gov.brcore.ac.uk Various enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE), contribute to MET-enkephalin metabolism, and their distribution varies across tissues. wikipedia.orgresearchgate.net
Studies in rat brain regions have shown that the degradative rate of MET-enkephalin is highest in the caudate-putamen, followed by the nucleus accumbens and frontal cortex. nih.gov Inhibition of aminopeptidases significantly decreased MET-enkephalin degradation in these regions. nih.gov Neutral endopeptidase also plays a role, with its inhibition affecting degradation in the caudate-putamen but not the frontal cortex. nih.gov
In human meninges, high concentrations of ACE and aminopeptidases have been detected, in addition to NEP. capes.gov.brcore.ac.uk The distribution pattern of these enzymes differs between human and rat tissues. capes.gov.br In human dura mater, both NEP and aminopeptidases contribute significantly to enkephalin hydrolysis, while in pia mater, aminopeptidases are more efficient. capes.gov.brcore.ac.uk In contrast, in rat dura mater and spinal cord, aminopeptidase activities are primarily responsible for total enkephalin degradation. core.ac.uk
The rapid degradation of MET-enkephalin in human serum, with a half-life of approximately 12.2 minutes at 37°C, is primarily due to aminopeptidase cleavage of the N-terminal Tyr-Gly bond. irb.hrresearchgate.net The presence of different enzyme inhibitors can also reveal the contribution of specific enzymes to degradation in various tissues or biological fluids. nih.govresearchgate.netresearchgate.net
The short half-life of MET-enkephalin in vivo, typically measured in minutes, highlights the efficiency of these tissue-specific enzymatic degradation pathways in terminating its biological activity. wikipedia.orgpeptidesociety.org
Data Table: Tissue-Specific MET-Enkephalin Degradation Rates (Rat Brain Regions)
| Brain Region | Degradative Rate (pmol/min/mg protein) |
| Caudate-putamen | 5160 ± 120 |
| Nucleus accumbens | 3630 ± 110 |
| Frontal cortex | 3180 ± 120 |
Note: Data is representative of studies on rat brain slices. nih.gov
Data Table: Half-lives of Peptides in Human Serum at 37°C
| Peptide | Half-life (minutes) | Primary Degradation Route |
| Methionine-enkephalin | 12.2 | Aminopeptidase (Tyr-Gly) |
| Tyr-Gly-Gly | 23.0 | Aminopeptidase (Tyr-Gly) |
Note: Data is based on studies in 80% human serum. irb.hrresearchgate.net
Advanced Research Methodologies and Experimental Models in Met Enkephalin Biology
Molecular and Genetic Manipulation Techniques
Genetic manipulation techniques are instrumental in understanding the role of the PENK gene and its product, MET-enkephalin, in vivo.
Proenkephalin (PENK) gene knockout models (constitutive global and conditional knockouts).
Conditional knockout models offer greater specificity by allowing gene deletion in specific cell types or at particular developmental stages. This approach helps to circumvent potential confounds associated with global knockouts and allows for the investigation of MET-enkephalin function in defined neural circuits or tissues. For instance, conditional knockout of PENK in striatal D2-expressing medium spiny neurons (D2-MSNs) has been generated to specifically examine the role of striatal enkephalin in conditioned cocaine reward. biorxiv.org Research using this model indicates that striatal enkephalin is not essential for the acquisition or expression of conditioned cocaine reward but is important for maintaining the learned association during extinction. biorxiv.org Another study utilized a tamoxifen-inducible Cre recombinase under the control of the Foxp3 promoter crossed with Penk floxed mice to achieve conditional deletion of Penk in regulatory T cells (Tregs), revealing a role for Treg-produced enkephalins in modulating basal somatic sensitivity. elifesciences.orgbiorxiv.org
Transgenic animal models for gene expression studies.
Transgenic animal models are employed to study the regulation of PENK gene expression and the impact of altered enkephalin levels or signaling. These models involve introducing foreign DNA (transgenes) into an animal's genome. Transgenic strategies can be used to study transcriptional regulation by linking the PENK promoter to a reporter gene, allowing researchers to monitor PENK expression in different cell types and in response to various stimuli. nih.govoup.com For example, transgenic mice expressing a human proenkephalin promoter fused to a reporter gene have been used to study PENK regulation in the reproductive system, revealing expression patterns similar to the endogenous gene and indicating responsiveness to developmental and hormonal control. oup.com Transgenic mice overexpressing human amyloid precursor protein (hAPP) have shown increased MET-enkephalin levels and preproenkephalin mRNA in brain regions affected by Alzheimer's disease, suggesting a potential role for enkephalin in the cognitive impairments observed in these models. nih.gov Transgenic mice expressing preproenkephalin-enhanced green fluorescent protein (GFP) have also been used to map the distribution patterns of enkephalinergic neurons. nih.gov
Antisense oligonucleotide approaches for studying gene regulation.
Antisense oligonucleotide approaches involve using short, synthetic nucleic acid sequences complementary to a target mRNA molecule. These antisense oligonucleotides can bind to the mRNA, preventing its translation into protein and thereby reducing the expression of the target gene. This technique has been applied to study the regulation of the PENK gene. For instance, transfection of NG 108-15 cells with an antisense proenkephalin cDNA sequence led to a decrease in total MET-enkephalin levels, although interestingly, the endogenous PENK mRNA level increased, potentially due to compensatory mechanisms. nih.gov Antisense oligonucleotides specific for PENK mRNA have also been used in studies investigating the function of enkephalins in immune cells, where they were shown to inhibit the translation of PENK mRNA. oup.com Pretreatment with antisense oligonucleotides targeting the nociceptin (B549756) precursor peptide mRNA has also been shown to reduce ibotenate-induced white-matter damage, highlighting the utility of this approach in studying neuropeptide systems. researchgate.net
Biochemical and Pharmacological Assays
Biochemical and pharmacological assays are essential for the detection, quantification, and functional characterization of MET-enkephalin.
Immunoassay techniques for Met-enkephalin detection and quantification.
Immunoassay techniques, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are widely used for the detection and quantification of MET-enkephalin in biological samples. nih.govnih.govnih.govmybiosource.com These methods utilize antibodies that specifically bind to MET-enkephalin. mybiosource.comthermofisher.com ELISAs for MET-enkephalin often employ a competitive inhibition format, where labeled MET-enkephalin competes with the target peptide in the sample for binding sites on an anti-MET-enkephalin antibody coated on a microplate. mybiosource.comelkbiotech.com The signal generated is inversely proportional to the concentration of MET-enkephalin in the sample. mybiosource.comelkbiotech.com Immunoassays are valuable for their sensitivity and ability to handle multiple samples. nih.gov However, a limitation can be the selectivity of the antibodies, and immunoassays with tissue samples may not differentiate between intracellular and extracellular enkephalin. nih.gov Capillary electrophoretic competitive immunoassay with laser-induced fluorescence detection has also been developed for sensitive and specific detection of methionine-enkephalin. nih.gov
Data Table: Examples of Immunoassay Techniques for MET-Enkephalin
| Technique | Principle | Sample Types | Detection Method | Reference |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive Enzyme Immunoassay | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, biological fluids | HRP colorimetric detection | mybiosource.comelkbiotech.com |
| RIA (Radioimmunoassay) | Competitive binding using radio-labeled peptide | Biological fluids, tissue samples | Radioactivity measurement | nih.govnih.gov |
| Capillary Electrophoretic Competitive Immunoassay | Competitive binding, CE separation | Biological fluids, complex matrices | Laser-induced fluorescence | nih.gov |
In vitro and ex vivo secretion studies (e.g., from hypothalamic, pituitary, and adrenal tissues).
In vitro and ex vivo secretion studies are fundamental for understanding the regulated release of MET-enkephalin from various tissues, particularly those involved in neuroendocrine function like the hypothalamus, pituitary gland, and adrenal glands. These models allow for controlled environments to examine the effects of different stimuli and pharmacological agents on MET-enkephalin release.
Studies in sheep, for instance, have investigated the in vitro release of MET-enkephalin from hypothalamic, anterior pituitary, and adrenal cortex tissues. Basal in vitro secretion of MET-enkephalin from sheep anterior pituitary tissue was found to be significantly greater than from the hypothalamus and adrenal cortex. uj.edu.pl In one study, basal in vitro secretion from anterior pituitary tissue was 5.9-fold greater than from the hypothalamus. uj.edu.pl The release from adrenal cortex tissue was markedly lower than from hypothalamic and anterior pituitary tissue. uj.edu.pl
Experimental manipulations, such as in vivo treatment with morphine or morphine combined with corticotrophin releasing hormone (CRH), have demonstrated altered in vitro secretion rates. uj.edu.pl Morphine treatment significantly lowered basal in vitro secretion of MET-enkephalin from anterior pituitary tissue in lambs. uj.edu.pl The presence of naltrexone (B1662487), an opioid receptor antagonist, has also been shown to influence basal release in vitro, with effects varying depending on the tissue source, sex, and stress conditions in lambs. nih.gov For example, naltrexone increased basal release from hypothalamic tissue in control and stressed female lambs but decreased it in stressed male lambs. nih.gov Similarly, naltrexone increased basal release from adrenocortical tissue in control female lambs but decreased it in stressed female and both stressed and control male lambs. nih.gov
Isolation stress in lambs has been shown to reduce the in vitro release of MET-enkephalin from hypothalamic and adrenocortical tissue. tandfonline.comtandfonline.com In water-deprived chickens, the in vitro release of MET-enkephalin from hypothalamic, anterior pituitary, and adrenal tissues was lower compared to control chickens. mdpi.com The presence of naltrexone in vitro also depressed the release of MET-enkephalin from anterior pituitary and adrenal tissue in these chickens. mdpi.com
Here is a summary of findings from in vitro/ex vivo secretion studies:
| Tissue | Species | Condition/Treatment | Observed Effect on MET-Enkephalin Release (in vitro/ex vivo) | Citation |
| Anterior Pituitary | Sheep | Basal | Higher than hypothalamus and adrenal cortex | uj.edu.pl |
| Hypothalamus | Sheep | Basal | Lower than anterior pituitary, higher than adrenal cortex | uj.edu.pl |
| Adrenal Cortex | Sheep | Basal | Markedly lower than hypothalamus and anterior pituitary | uj.edu.pl |
| Anterior Pituitary | Lambs | in vivo Morphine | Decreased | uj.edu.pl |
| Anterior Pituitary | Lambs | in vivo Morphine + CRH | Decreased (attenuated compared to morphine alone) | uj.edu.pl |
| Hypothalamus | Lambs | Isolation Stress | Reduced | tandfonline.comtandfonline.com |
| Adrenal Cortex | Lambs | Isolation Stress | Reduced | tandfonline.comtandfonline.com |
| Hypothalamus | Lambs | Naltrexone (in vitro) | Increased (control & stressed females), Decreased (stressed males) | nih.gov |
| Adrenal Cortex | Lambs | Naltrexone (in vitro) | Increased (control females), Decreased (stressed females & both stressed/control males) | nih.gov |
| Hypothalamus | Chickens | Water Deprivation (in vivo) | Lower | mdpi.com |
| Anterior Pituitary | Chickens | Water Deprivation (in vivo) | Lower | mdpi.com |
| Adrenal | Chickens | Water Deprivation (in vivo) | Lower | mdpi.com |
| Anterior Pituitary | Chickens | Naltrexone (in vitro) | Depressed | mdpi.com |
| Adrenal | Chickens | Naltrexone (in vitro) | Depressed | mdpi.com |
Opioid receptor binding assays for affinity and efficacy studies.
Opioid receptor binding assays are crucial for characterizing the interaction of MET-enkephalin and its analogs with different opioid receptor subtypes (mu, delta, and kappa). These assays provide quantitative data on the affinity (how strongly a ligand binds to a receptor) and efficacy (the ability of a ligand to activate a receptor upon binding) of compounds.
MET-enkephalin is known to be a potent agonist of the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor, with minimal effect on the kappa-opioid receptor. wikipedia.orgnih.gov These interactions mediate its opioid effects, such as analgesia. wikipedia.org
Radioligand binding assays are commonly used to determine receptor affinity. This involves incubating tissue membranes or cells expressing specific opioid receptor subtypes with a radiolabeled ligand (either an agonist or antagonist) and varying concentrations of the test compound (e.g., MET-enkephalin or an analog). By measuring the displacement of the radiolabeled ligand, researchers can determine the binding affinity (expressed as Ki or IC50) of the test compound for the receptor.
Functional assays, such as adenylyl cyclase inhibition or GTPγS binding assays, are used to assess the efficacy of MET-enkephalin at opioid receptors. These assays measure the downstream signaling events triggered by receptor activation. For example, opioid receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase activity and a decrease in cAMP levels. Measuring the extent of adenylyl cyclase inhibition provides an indication of the compound's efficacy as an agonist.
Studies have also examined opioid receptor binding in specific tissues like the hypothalamus, anterior pituitary, and adrenal cortex following various treatments. uj.edu.pl For instance, acute injection of morphine has been shown to affect mu, delta, and kappa opioid receptor binding in these tissues in lambs. uj.edu.pl
Enzyme activity assays for enkephalinases.
Enzyme activity assays are essential for studying the enzymes responsible for the degradation of MET-enkephalin, collectively known as enkephalinases. These enzymes include neutral endopeptidase (NEP, neprilysin) and aminopeptidase (B13392206) N (APN). Assays measuring the activity of these enzymes are used to understand the metabolic fate of MET-enkephalin and to identify and characterize inhibitors of these enzymes.
These assays typically involve incubating the enzyme with a synthetic substrate that mimics the cleavage site of MET-enkephalin and measuring the rate of substrate hydrolysis. Chromogenic or fluorogenic substrates are often used, where the cleavage of the substrate by the enzyme releases a detectable signal. Alternatively, the decrease in the substrate or the increase in the product can be measured using techniques like high-performance liquid chromatography (HPLC).
In the context of MET-enkephalin research, these assays are used to:
Determine the specific activity of enkephalinases in different tissues or biological fluids.
Evaluate the potency of potential enkephalinase inhibitors by measuring their ability to reduce enzyme activity (often expressed as IC50 values).
Study the kinetics of enkephalinase activity.
For example, studies on sialorphin (B13817787), a natural inhibitor of neutral endopeptidase (NEP), have utilized enzyme activity assays to demonstrate its ability to prevent the breakdown of MET-enkephalin by NEP in vitro. nih.govresearchgate.net These assays showed that sialorphin inhibited the breakdown of substance P, another NEP substrate, with an IC50 of 0.4-1 µM and acted as a competitive inhibitor. nih.gov Studies have also explored the effect of sialorphin analogs on the degradation of MET-enkephalin by NEP in vitro, providing structure-activity relationship information. researchgate.net
Pharmacological Tools for Research
Pharmacological tools play a vital role in dissecting the biological actions of MET-enkephalin by selectively targeting opioid receptors or the enzymes involved in its metabolism.
Synthetic Met-enkephalin analogs (e.g., D-Ala2-Met-enkephalinamide (DAME), Hexarelin) for receptor characterization and functional modulation.
Synthetic MET-enkephalin analogs are valuable research tools designed to mimic or modulate the activity of endogenous MET-enkephalin. These analogs often feature modifications to the peptide sequence that enhance their stability against enzymatic degradation or confer selectivity for specific opioid receptor subtypes.
D-Ala2-Met-enkephalinamide (DAME) is a synthetic analog where the glycine (B1666218) residue at the 2-position is replaced by D-alanine, and the C-terminus is amidated. nih.govpeptide.com This modification makes DAME less susceptible to degradation by enkephalinases, resulting in a longer duration of action compared to native MET-enkephalin. wikipedia.org DAME is a potent opioid agonist and has been used to study opioid receptor function and signal transduction. peptide.com It is known to cause profound, long-lasting, morphine-like analgesia when administered into the brain in animal models. wikipedia.org
Hexarelin (B1671829) is another synthetic peptide, classified as a growth hormone-releasing peptide (GHRP), but it also interacts with opioid receptors. prime-sciences.compeptides.guide While primarily known for stimulating growth hormone release, its interaction with opioid receptors can be relevant in studies investigating the interplay between growth hormone regulation and opioid signaling. Hexarelin has a longer half-life compared to GHRP-6 due to modifications like the replacement of L-amino acids with D-configuration. indiamart.com
These synthetic analogs are used in receptor binding assays to determine the binding characteristics of opioid receptors and in functional studies to investigate the downstream effects of receptor activation. Their enhanced stability or receptor selectivity allows researchers to study specific aspects of opioid signaling that might be obscured by the rapid degradation of native MET-enkephalin.
Enkephalinase inhibitors (e.g., dual enkephalinase inhibitors - DENKIs like RB101, STR-324, opiorphin, sialorphin, spinorphin) as research tools.
Enkephalinase inhibitors are pharmacological agents that prevent the enzymatic breakdown of endogenous enkephalins, including MET-enkephalin. By inhibiting enzymes like NEP and APN, these compounds increase the local concentrations of enkephalins, thereby enhancing their activity at opioid receptors. These inhibitors are valuable research tools for studying the physiological roles of endogenous enkephalins and exploring their therapeutic potential.
Dual enkephalinase inhibitors (DENKIs) target both NEP and APN, leading to a more pronounced increase in enkephalin levels. RB101 is a prodrug that is cleaved into two active components, each inhibiting either APN or NEP, thus increasing both MET-enkephalin and Leu-enkephalin levels. guidetopharmacology.orgwikipedia.org RB101 is used in scientific research to study the effects of elevated endogenous enkephalins, including their analgesic, anxiolytic, and antidepressant actions. wikipedia.org Unlike some other enkephalinase inhibitors, RB101 can enter the brain, allowing for investigation of central effects. wikipedia.org
Opiorphin is an endogenous peptide that acts as an inhibitor of enkephalin-degrading enzymes, including NEP and dipeptidyl peptidase III (DPP3). nih.govnih.govwikipedia.org It has been shown to prevent the breakdown of MET-enkephalin by NEP in vitro and exhibits antinociceptive activity in animal models, which is dependent on the activation of mu- and delta-opioid receptors. nih.gov Opiorphin is used as a research tool to study the physiological regulation of enkephalin levels and their role in pain modulation.
Sialorphin is another natural peptide inhibitor of neutral endopeptidase (NEP). nih.govnih.govuni-freiburg.de It has been shown to inhibit the breakdown of MET-enkephalin by NEP in vitro and exhibits analgesic properties in rats. nih.gov Sialorphin is used in research to investigate the role of NEP in enkephalin metabolism and the potential therapeutic applications of NEP inhibition. researchgate.net
Spinorphin is an endogenous heptapeptide (B1575542) that inhibits several enkephalinases, including APN, DPP3, angiotensin-converting enzyme (ACE), and NEP. wikipedia.orgnih.govguidetomalariapharmacology.orguni.luzhanggroup.org It has been identified in the bovine spinal cord and human cerebrospinal fluid and is used in research to study the complex regulation of enkephalin degradation and its physiological consequences, including antinociceptive effects. wikipedia.orgnih.gov
These enkephalinase inhibitors provide researchers with a means to selectively enhance the activity of endogenous MET-enkephalin, allowing for the investigation of the physiological processes modulated by this peptide without directly administering exogenous agonists.
Application in animal models to delineate the roles of endogenous enkephalins in various physiological processes (e.g., analgesia, inflammation, mood, substance use disorders).
Animal models are extensively used to investigate the diverse roles of endogenous enkephalins. By manipulating enkephalin levels or signaling in these models, researchers can gain insights into their involvement in various physiological and pathological states.
In the context of analgesia, animal models of acute and chronic pain have been utilized to demonstrate that enkephalinase inhibitors can provide effective pain relief. patsnap.compharmaleads.com For instance, inhibiting APN and NEP has been shown to increase enkephalin concentrations and induce analgesic responses in inflammatory pain models. pharmaleads.com Studies have also explored the role of enkephalins in modulating pain transmission in the spinal cord. nih.gov
Animal models of inflammation have also been employed. Enkephalins play a role in modulating immune responses and inflammation, and prolonging their activity through inhibitors could potentially reduce inflammation in various conditions. patsnap.com For example, daily administration of MET-enkephalin to mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has been shown to prevent the onset and progression of the disease, decrease its severity, and reduce demyelination and activated glial cells in the spinal cord. frontiersin.org
The enkephalinergic system is also implicated in mood regulation and stress responses, and animal models are used to explore these connections. Enhanced enkephalin activity could offer new avenues for treating conditions like depression and anxiety. patsnap.com Studies using the forced swim test in rats, a model for depression, have suggested that enkephalins can produce antidepressant-like effects. pharmaleads.com
Furthermore, animal models of substance use disorders (SUDs) are crucial for investigating the contribution of enkephalins to these behaviors. frontiersin.orgnih.gov Researchers use pharmacological, genetic, and molecular tools in conjunction with SUD animal models to study how enkephalin levels and signaling are altered by drug administration and how the enkephalin system contributes to reward-related behaviors. nih.gov Studies manipulating opioid receptors, the primary targets of enkephalins, in animal models implicate these endogenous peptides in drug-induced neuroadaptations and reward pathways. frontiersin.orgnih.gov For example, chronic ethanol (B145695) administration has been shown to alter MET-enkephalin levels in various brain regions of rats. nih.gov
Neuroanatomical Mapping Techniques
Precise localization of MET-enkephalin within the nervous system and other tissues is essential for understanding its functions. Neuroanatomical mapping techniques, particularly immunohistochemistry, are fundamental in this regard.
Immunohistochemistry for precise localization of Met-enkephalin immunoreactive fibers and cell bodies.
Immunohistochemistry (IHC) is a widely used technique to visualize the distribution of MET-enkephalin by using antibodies that specifically bind to the peptide. scilit.comimmunostar.com This method allows for the precise localization of MET-enkephalin immunoreactivity within cell bodies and nerve fibers in various tissues, including the brain and spinal cord. scilit.comimmunostar.comnih.govjst.go.jpresearchgate.net
Studies utilizing immunohistofluorescence and the unlabeled antibody peroxidase-antiperoxidase technique have mapped the distribution of MET-enkephalin-like immunoreactivity in the brains of different species, such as chicks and rats, identifying immunoreactive cell bodies and fibers in various brain regions including the telencephalon, diencephalon, mesencephalon, and rhombencephalon. scilit.comjst.go.jp In the rat cerebellum, MET-enkephalin-like immunoreactive neurons, identified as Golgi cells, have been found in the granular layer, with heterogeneous distribution across cerebellar cortical areas. jst.go.jp Electron microscopic immunohistochemistry provides even finer detail, showing immunoreactive substances throughout the cytoplasm of these neurons and their presence in cerebellar glomeruli. jst.go.jp
Immunohistochemical staining has also been used to visualize MET-enkephalin in the spinal cord, showing its localization in areas like the dorsal horn. researchgate.net In the human adrenal medulla and pheochromocytomas, IHC has revealed the presence of MET-enkephalin immunoreactivity in scattered or clustered cells, predominantly within secretory granules, suggesting processing of its precursor, proenkephalin A, in these granules. nih.gov
Studies on co-localization with other neuropeptide systems (e.g., substance P).
Investigating the co-localization of MET-enkephalin with other neurotransmitters and neuropeptides provides insights into potential interactions and complex regulatory mechanisms. Co-localization refers to the presence of two or more substances within the same neurons or synaptic terminals. frontiersin.org
Studies using double-labeling immunofluorescence techniques have investigated the co-localization of MET-enkephalin with substance P, a neuropeptide involved in pain transmission. nih.govnih.gov In the rat spinal cord, co-localization of MET-enkephalin-like immunoreactivity with substance P-like immunoreactivity has been observed in intraspinal neurons, particularly prominent in the substantia gelatinosa. nih.gov In this region, a high percentage of substance P-immunoreactive neurons have shown co-localization with MET-enkephalin-Arg6-Gly7-Leu8 immunoreactivity, a marker for the preproenkephalin A system. nih.gov Co-localization has also been noted in other laminae of the dorsal horn and other spinal cord areas, suggesting the concomitant involvement of these peptides in various spinal cord functions. nih.gov
Co-localization of enkephalins with substance P has also been demonstrated in primary sensory neurons of the human trigeminal ganglion and in nerve fibers and terminals in the trigeminal spinal nucleus. nih.gov These findings suggest that MET-enkephalin and substance P may be co-stored and co-released from primary afferent terminals, contributing to the intricate processing of sensory information. nih.gov
Beyond substance P, MET-enkephalin has been shown to co-localize with other neuropeptides in various neuronal populations. For instance, MET-enkephalin neurons can contain tachykinins and somatostatin, although the co-localization patterns suggest distinct subpopulations of enkephalin-containing cells. frontiersin.org Co-localization studies contribute to understanding the complex neurochemical coding of neurons and the potential for synergistic or antagonistic interactions between co-released signaling molecules. frontiersin.org
In Vitro Cellular Models
In vitro cellular models provide controlled environments to study the synthesis, processing, and secretion of MET-enkephalin, as well as its cellular effects.
Utilization of chromaffin cell cultures.
Chromaffin cells of the adrenal medulla are a well-established in vitro model for studying the synthesis and secretion of opioid peptides, including MET-enkephalin. nih.govpnas.orgjneurosci.org These cells synthesize proenkephalin, the precursor protein for MET-enkephalin and other enkephalin-containing peptides. nih.govnih.govpnas.org
Primary cultures of bovine adrenal medullary chromaffin cells have been extensively used to investigate the regulation of proenkephalin synthesis and the processing of proenkephalin to mature enkephalins. nih.govpnas.orgjneurosci.org Studies using radiolabeled amino acids like [35S]methionine have demonstrated de novo enkephalin synthesis in these cultures. nih.govpnas.org Various secretagogues, such as nicotine (B1678760), histamine, vasoactive intestinal peptide, theophylline, tetrabenazine, and angiotensin II, have been shown to enhance the rate of proenkephalin synthesis in cultured chromaffin cells. nih.gov
Chromaffin cell cultures also serve as a model to study the co-secretion of opioid peptides and catecholamines. jneurosci.org Stimulation of these cells by various agents leads to the proportional secretion of opioid peptides and catecholamines, consistent with their co-storage in chromaffin vesicles and release via exocytosis. jneurosci.org Immunofluorescence cytochemistry in primary cultures of chromaffin cells has illustrated the co-localization of MET-enkephalin with other neuropeptides like neuropeptide Y (NPY) within secretory vesicles. researchgate.net These in vitro models are invaluable for dissecting the cellular mechanisms involved in MET-enkephalin production, storage, and release.
Research employing glial cell cultures (e.g., type I astrocytes).
Research utilizing glial cell cultures, particularly astrocytes, has provided valuable insights into the actions of MET-enkephalin within the nervous system and its potential interactions with non-neuronal cells. Studies have demonstrated that MET-enkephalin can influence the growth and function of astrocytes.
Primary mixed-glial cultures isolated from neonatal rodent cerebral hemispheres have been employed to examine the effect of MET-enkephalin on astrocyte growth. In such cultures, continuous treatment with MET-enkephalin at a concentration of 1 µM resulted in a significant decrease in both total cell numbers and the incorporation of [3H]-thymidine by glial fibrillary acidic protein (GFAP)-positive cells with flat morphology, indicative of astrocytes. nih.govcapes.gov.br These findings suggest that MET-enkephalin suppresses astrocyte growth in culture. nih.govcapes.gov.br The observed effects were dependent on opioid receptors, as the inclusion of the opioid antagonist naloxone (B1662785) attenuated the reduction in cell numbers and [3H]-thymidine incorporation caused by MET-enkephalin. nih.govcapes.gov.br
Furthermore, studies involving primary cultures of dissociated fetal rat hypothalamic cells, containing both neurons and astrocytes, have investigated the secretion of MET-enkephalin and its precursor peptides. These studies showed that while free MET-enkephalin was secreted in response to depolarization in a calcium-dependent manner, enkephalin-containing peptides (ECPs), which are processing intermediates, were constitutively secreted in significant quantities not reduced by the removal of extracellular calcium. karger.com Treatment with a cytotoxic agent that attenuated the temporal increase of ECP secretion while leaving stimulated free MET-enkephalin release relatively unaffected suggested that both neurons and astrocytes within these cultures contribute to enkephalinergic signaling. karger.com Specifically, it was proposed that neurons secrete fully processed peptide in a regulated manner, while mitotic glial cells constitutively secrete non- or partially processed precursor peptides. karger.com
Research also indicates that cultured astrocytes can release proenkephalin, the precursor to MET-enkephalin. capes.gov.br Additionally, studies on EGF-generated cultures containing neurons and astrocytes have shown that cells with neuronal morphology can exhibit immunoreactivity for MET-enkephalin. jneurosci.org
These studies collectively highlight the utility of glial cell cultures in elucidating the complex roles of MET-enkephalin in regulating glial cell proliferation and in understanding the processing and secretion of enkephalinergic peptides by these cells.
Application of various cancer cell lines for studying proliferation and apoptosis mechanisms.
A wide array of cancer cell lines has been extensively used to investigate the effects of MET-enkephalin on tumor cell proliferation and apoptosis, providing insights into its potential as an anti-cancer agent. MET-enkephalin, often referred to as opioid growth factor (OGF) in this context, interacts with the opioid growth factor receptor (OGFr), also known as receptor zeta (ζ) or ZOP, to regulate cell proliferation. mdpi.comphysiology.org This interaction is distinct from the classical opioid receptors (μ, δ, κ), although naltrexone, a general opioid antagonist, can antagonize MET-enkephalin's action on OGFr. mdpi.com
Studies using human melanoma cell lines, such as A375, have demonstrated that MET-enkephalin significantly regulates their proliferation, causing cell cycle arrest in the G0/G1 phase and a decrease in cells in the S and G2/M phases. spandidos-publications.com This inhibitory effect on cell replication was initially observed in developing rat brain and in tissue culture studies on mouse and human neuroblastoma cell lines. spandidos-publications.com MET-enkephalin has been shown to inhibit DNA synthesis and replication in various cell types, including human neoplasia. spandidos-publications.com Its activity is receptor-mediated, dose- and time-dependent, and reversible. spandidos-publications.com
Research on A375 cells revealed that MET-enkephalin induces apoptosis, characterized by morphological changes like blebs and cell disintegration into apoptotic bodies. spandidos-publications.com Annexin V/PI staining confirmed a significant dose-dependent increase in apoptotic cells following MET-enkephalin treatment, with apoptosis peaking at 48 hours. spandidos-publications.com For instance, the rate of apoptosis increased from 4.22% in the control group to 25.1% in the 12.5 mg/ml MET-enkephalin treatment group (P=0.001). spandidos-publications.com Analysis of apoptosis mediators in A375 cells treated with MET-enkephalin showed elevated expression of apoptosis inducer proteins and decreased expression of apoptosis inhibitor proteins. spandidos-publications.com For example, the expression of survivin and X-linked inhibitor of apoptosis (XIAP) declined significantly in treated cells compared to controls. spandidos-publications.com
MET-enkephalin has also shown inhibitory effects on other cancer cell lines. In human gastric cancer cells (SGC7901 and HGC27), MET-enkephalin induced G0/G1 cell cycle arrest and caspase-dependent apoptosis. dovepress.com Treatment with 5 mg/mL MET-enkephalin for 48 hours induced apoptosis in SGC7901 cells, visible as nuclear condensation or fragmentation. dovepress.com In cutaneous squamous cell carcinoma (CSCC), MET-enkephalin inhibited the proliferation of A431 cells and promoted apoptosis through the OGFr. nih.gov It also induced autophagy in CSCC cells. nih.gov
Studies on human hepatocellular carcinoma (HCC) cell lines, including SK-HEP-1, Hep G2, and Hep 3B, have shown that exogenous MET-enkephalin has a dose-dependent, reversible, and receptor-mediated inhibitory action on cell proliferation. physiology.org This effect was related to the inhibition of DNA synthesis rather than apoptotic or necrotic pathways in these specific cell lines. physiology.org
The mechanism by which MET-enkephalin regulates cell proliferation often involves delaying the G1/S interface of the cell cycle by modulating cyclin-dependent kinase inhibitory pathways. physiology.orgresearchgate.net MET-enkephalin binds to OGFr, which is located at the nuclear membrane, and after binding, it can penetrate the nucleus, affecting cell proliferation. mdpi.com
The following table summarizes some research findings on the effect of MET-enkephalin on the proliferation and apoptosis of various cancer cell lines:
| Cancer Cell Line | Effect of MET-Enkephalin | Key Mechanism(s) Involved | Reference |
| Human Melanoma (A375) | Inhibits proliferation, induces G0/G1 cell cycle arrest, induces apoptosis. | Opioid receptors (DOR, MOR), modulation of apoptosis mediators. | spandidos-publications.com |
| Murine Melanoma (B16) | Inhibits proliferation, induces G0/G1 cell cycle arrest, induces apoptosis. | Opioid receptors (DOR, MOR, KOR). | spandidos-publications.com |
| Human Gastric Cancer (SGC7901, HGC27) | Inhibits proliferation, induces G0/G1 cell cycle arrest, induces caspase-dependent apoptosis. | Not explicitly detailed in source. | dovepress.com |
| Human Cutaneous Squamous Cell Carcinoma (A431) | Inhibits proliferation, promotes apoptosis. | Opioid Growth Factor Receptor (OGFr), autophagy. | nih.gov |
| Human Hepatocellular Carcinoma (SK-HEP-1, Hep G2, Hep 3B) | Inhibits proliferation. | Opioid Growth Factor Receptor (OGFr), inhibition of DNA synthesis. | physiology.org |
| Triple-Negative Breast Cancer (BT-20, MDA-MD-231) | Blocks proliferation. | Opioid Growth Factor Receptor (OGFr), p21 cyclin-dependent inhibitory kinase pathways. | mdpi.com |
| Cervical Carcinoma | Induced apoptosis. | Increased expression of caspase 3 and 8, Fas, Bax. | mdpi.com |
| Lung Cancer | Inhibits proliferation, causes cell cycle arrest at G0/G1 phase. | Opioid Growth Factor Receptor (OGFr), Wnt/β-catenin pathway. | nih.gov |
These studies demonstrate the diverse applications of cancer cell lines in unraveling the mechanisms by which MET-enkephalin exerts its anti-proliferative and pro-apoptotic effects, often mediated through the OGFr and modulation of cell cycle regulatory pathways.
Future Research Perspectives in Met Enkephalin Biology
Further Elucidation of Precise Molecular Mechanisms
Future research needs to delve deeper into the precise molecular mechanisms underlying Met-enkephalin's diverse actions. While it is known to bind to opioid receptors, the downstream signaling cascades and protein interactions specific to Met-enkephalin, as opposed to other endogenous opioids, require further detailed investigation. Understanding the nuances of how Met-enkephalin binding triggers specific intracellular events, including G protein coupling and β-arrestin recruitment, is crucial. biorxiv.orgnih.gov Advanced techniques such as proteomics, phosphoproteomics, and single-cell analysis can help map the complete molecular footprint of Met-enkephalin signaling in various cell types and tissues. Furthermore, exploring how its rapid degradation by enkephalinases influences local signaling dynamics is an important area for future study. frontiersin.orgresearchgate.netresearchgate.net
Investigation of Complex Interactions with Other Neurotransmitter and Neuropeptide Systems
Met-enkephalin does not function in isolation but interacts intricately with other neurotransmitter and neuropeptide systems. Future research should focus on unraveling these complex interactions. For instance, studies are needed to understand how Met-enkephalin modulates the activity of dopaminergic, serotonergic, and glutamatergic systems, particularly in brain regions involved in reward, pain, and emotional processing. frontiersin.orgbiorxiv.org Investigating the co-release of Met-enkephalin with other neurotransmitters from synaptic vesicles and the resulting synergistic or antagonistic effects on target neurons is a critical area for future exploration. nih.govmdpi.com Techniques combining electrophysiology, optogenetics, and advanced imaging can provide insights into these dynamic interactions at the circuit level.
Advanced Studies on Compensatory Mechanisms in Genetically Modified Models
Genetically modified animal models, such as those with altered proenkephalin expression, have been valuable tools in studying Met-enkephalin. nih.govnih.gov However, a significant challenge is the potential for compensatory mechanisms, where the absence or alteration of Met-enkephalin may lead to changes in other opioid peptides or related systems, potentially masking or altering the specific role of Met-enkephalin. frontiersin.orgnih.govelyssabmargolis.com Future research should employ more sophisticated genetic strategies, such as conditional or inducible knockout models, to temporally and spatially control Met-enkephalin expression. Combining these genetic approaches with detailed pharmacological and behavioral analyses will be essential to differentiate the direct effects of Met-enkephalin from compensatory adaptations.
Development and Characterization of Novel, Highly Selective Pharmacological Probes for Endogenous Enkephalin Systems
The development of highly selective pharmacological probes is paramount for dissecting the specific roles of Met-enkephalin and its receptors. While some selective ligands for opioid receptors exist, probes that specifically target Met-enkephalin-mediated signaling, perhaps by modulating its synthesis, release, or degradation by specific enkephalinases, are needed. frontiersin.orgresearchgate.net Future research should focus on designing and characterizing novel peptides or small molecules with enhanced selectivity for Met-enkephalin's interactions with its primary receptors (DOR and MOR) and investigating biased agonists that preferentially activate specific downstream signaling pathways. biorxiv.orgnih.gov These probes will be invaluable tools for both in vitro and in vivo studies to precisely map the functions of endogenous Met-enkephalin systems.
Exploration of Evolutionary Conservation and Divergence of Enkephalin Systems
Exploring the evolutionary conservation and divergence of enkephalin systems across different species can provide fundamental insights into the core and specialized functions of Met-enkephalin. Research has shown the presence of Met-enkephalin and opioid receptors in diverse organisms, suggesting an ancient role in biological processes. nih.govmdpi.com Future studies should involve comparative analyses of proenkephalin genes, peptide sequences, and receptor structures and functions in a wider range of species, from invertebrates to various vertebrates. biologists.comresearchgate.netfrontiersin.org This will help understand how enkephalin systems have adapted and diversified to mediate species-specific physiological and behavioral functions.
Refined Computational Modeling of Met-enkephalin Receptor Interactions
Computational modeling, including molecular dynamics simulations and docking studies, plays a vital role in understanding the interaction of Met-enkephalin with its receptors at an atomic level. acs.orgresearchgate.netplos.org Future research should focus on refining these computational models to accurately predict binding affinities, conformational changes upon binding, and the subsequent activation of downstream signaling pathways. nih.govacs.org Advanced simulation techniques can help visualize the dynamic interactions between Met-enkephalin and different opioid receptor subtypes, providing a structural basis for designing novel selective ligands. nih.govacs.org Integrating computational predictions with experimental data will accelerate the understanding of Met-enkephalin receptor pharmacology.
Detailed Investigation of Met-enkephalin Roles in Specific Disease Etiologies and Progressions in Preclinical Models
Detailed investigation into the specific roles of Met-enkephalin in the etiology and progression of various diseases using preclinical models is a crucial future direction. This includes exploring its involvement in:
Neurodegenerative disorders: Studies suggest altered enkephalin levels in conditions like Alzheimer's and Parkinson's disease models, potentially representing compensatory mechanisms or contributing to pathology. nih.govoup.comresearchgate.net Future research should clarify the precise role of Met-enkephalin in neuronal survival, synaptic function, and inflammation in these contexts. nih.govresearchgate.netacs.org
Chronic inflammatory conditions: Met-enkephalin has demonstrated immunomodulatory and anti-inflammatory activities. nih.govpeptidesociety.orgnih.govspandidos-publications.comresearchgate.net Future studies should further investigate its mechanisms in modulating immune cell function and reducing inflammation in models of chronic inflammatory diseases, such as inflammatory bowel disease or multiple sclerosis. researchgate.netspandidos-publications.comresearchgate.netmdpi.comfrontiersin.org
Specific cancer types: Met-enkephalin has shown potential in cancer therapy by influencing immune cells and potentially tumor cells directly. nih.govpeptidesociety.orgnih.govviamedica.plresearchgate.netmdpi.com Future research needs to identify the specific cancer types where Met-enkephalin or its analogs are most effective and elucidate the underlying mechanisms, including effects on tumor microenvironment and immune surveillance. nih.govviamedica.plmdpi.com
Metabolic diseases: Emerging evidence suggests a role for Met-enkephalin in metabolic regulation, including effects on adipocyte browning and glucose homeostasis. peptidesociety.orgresearchgate.netnih.gov Future studies should explore its potential as a therapeutic target for obesity, diabetes, and related metabolic disorders, investigating its impact on energy metabolism and insulin (B600854) sensitivity in relevant preclinical models. researchgate.netnih.gov
These investigations in preclinical models, utilizing the advanced tools and approaches described in the preceding sections, will be vital for translating the understanding of Met-enkephalin biology into potential therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard methods for quantifying MET-enkephalin in biological samples, and how can their reproducibility be ensured?
- Methodology :
- Immunoassays : Use enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) with validated antibodies targeting MET-enkephalin’s N-terminal sequence (Tyr-Gly-Gly-Phe-Met). Include controls for cross-reactivity with other endogenous opioids (e.g., Leu-enkephalin) .
- Mass Spectrometry (LC-MS/MS) : Employ isotope-labeled internal standards (e.g., deuterated MET-enkephalin) to correct for matrix effects. Validate sensitivity (limit of detection ≤1 pg/mL) and specificity using fragmentation patterns .
- Reproducibility : Pre-treat samples with protease inhibitors to prevent degradation, standardize extraction protocols (e.g., solid-phase extraction), and report coefficients of variation (CV <15%) across replicates .
Q. Which animal models are most appropriate for studying MET-enkephalin’s role in pain modulation?
- Experimental Design :
- Rodent Models : Use Sprague-Dawley rats for electroacupuncture (EA) studies, targeting acupoints (e.g., P5–P6) to stimulate median nerves and measure MET-enkephalin expression in the rostral ventrolateral medulla (rVLM) via qPCR and immunohistochemistry .
- Knockout Models : Employ preproenkephalin (PENK) knockout mice to isolate MET-enkephalin-specific effects in pain pathways. Compare wild-type and knockout responses to inflammatory pain (e.g., carrageenan-induced hyperalgesia) .
Advanced Research Questions
Q. How can contradictory findings on MET-enkephalin’s role in tumor progression be resolved through systematic review or meta-analysis?
- Data Contradiction Analysis :
- Literature Screening : Use PRISMA guidelines to identify studies from PubMed/EMBASE with keywords “MET-enkephalin,” “cancer,” and “OGF-OGFr axis.” Exclude non-peer-reviewed sources (e.g., ) .
- Quality Assessment : Apply Newcastle-Ottawa Scale to evaluate bias in observational studies. Prioritize studies reporting dose-response relationships (e.g., MET-enkephalin infusion at 250 μg/kg) and survival outcomes .
- Statistical Synthesis : Perform random-effects meta-analysis if heterogeneity (I² >50%) exists. Stratify by cancer type (e.g., pancreatic vs. breast) and treatment duration .
Q. What are the critical considerations for designing a Phase II clinical trial evaluating MET-enkephalin in advanced pancreatic cancer?
- Clinical Trial Design :
- Endpoint Selection : Primary endpoints: Overall survival (OS) and progression-free survival (PFS). Secondary endpoints: Tumor response (RECIST criteria) and quality of life (EORTC QLQ-C30) .
- Dosage Protocol : Administer 250 μg/kg via 30-minute IV infusion weekly. Monitor dose-limiting toxicities (e.g., hypotension) and plasma enkephalin levels at 4-week intervals .
- Control Groups : Compare against historical controls (e.g., hospice care cohorts) using propensity score matching to adjust for confounding variables (age, prior chemotherapy) .
Table 1 : Key Parameters from MET-Enkephalin Clinical Trials
| Parameter | Phase I Trial | Phase II Trial |
|---|---|---|
| Dose (μg/kg) | 250 (MTD) | 250 |
| Median Survival (mo) | 8.5 | 8.5 (vs. 2.8 control) |
| Tumor Stabilization (%) | N/A | 62 |
Q. How can researchers optimize data collection and management in longitudinal studies of MET-enkephalin’s neuroendocrine effects?
- Data Management Strategies :
- Standardized Protocols : Use electronic data capture (EDC) systems (e.g., REDCap) to record time-series data (e.g., plasma enkephalin levels, blood pressure). Include audit trails for compliance .
- Metadata Documentation : Report pre-analytical variables (sample storage temperature, centrifugation speed) to ensure cross-study comparability .
- Ethical Compliance : Anonymize patient data using unique identifiers and store in password-protected repositories with restricted access .
Methodological Challenges
Q. What techniques validate the specificity of antibodies used in MET-enkephalin immunohistochemistry?
- Validation Workflow :
Preabsorption Controls : Incubate antibodies with excess MET-enkephalin peptide; loss of staining confirms specificity .
Western Blot : Verify antibody reactivity against recombinant MET-enkephalin in tissue lysates (expected band ~0.6 kDa) .
Knockout Validation : Compare staining in PENK knockout vs. wild-type tissues to rule out cross-reactivity .
Q. How should researchers address variability in MET-enkephalin expression due to circadian rhythms or stress in rodent models?
- Experimental Controls :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
